2-(3-Butyn-2-yloxy)tetrahydropyran
Description
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Properties
CAS No. |
57188-99-5 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-but-3-yn-2-yloxyoxane |
InChI |
InChI=1S/C9H14O2/c1-3-8(2)11-9-6-4-5-7-10-9/h1,8-9H,4-7H2,2H3 |
InChI Key |
NCRMIONWUHXVIT-UHFFFAOYSA-N |
SMILES |
CC(C#C)OC1CCCCO1 |
Canonical SMILES |
CC(C#C)OC1CCCCO1 |
Origin of Product |
United States |
Foundational & Exploratory
2-(3-Butyn-2-yloxy)tetrahydropyran CAS number 40365-61-5
Title: 2-(3-Butyn-1-yloxy)tetrahydro-2H-pyran (CAS 40365-61-5): A Bifunctional Building Block in Modern Synthesis and PROTAC Development
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for versatile, orthogonally protected building blocks in complex molecular design. Often referred to in literature and catalogs under various synonyms including 2-(3-Butyn-2-yloxy)tetrahydropyran, the compound corresponding to CAS 40365-61-5 is structurally 2-(but-3-yn-1-yloxy)tetrahydro-2H-pyran. This molecule is a premier bifunctional reagent featuring a terminal alkyne and a tetrahydropyran (THP)-protected primary alcohol[1]. This dual functionality allows it to serve as a highly modular linchpin in organic synthesis, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs)[2] and the stereoselective total synthesis of complex natural products like Rugulactone and Phomoidride D[1].
Physicochemical Profiling
Understanding the physical properties of CAS 40365-61-5 is critical for optimizing reaction conditions, particularly regarding its solubility, stability, and volatility during vacuum concentration.
| Property | Value | Causality / Experimental Implication |
| CAS Number | 40365-61-5 | Unique identifier for procurement and literature search. |
| Molecular Formula | C9H14O2 | Determines mass balance and stoichiometric calculations. |
| Molecular Weight | 154.21 g/mol | Used for precise molarity preparations in catalytic cycles. |
| Boiling Point | 92-95 °C at 18 mmHg | High boiling point under vacuum necessitates careful rotary evaporation to avoid product loss. |
| Density | 0.984 g/mL at 25 °C | Allows for volumetric dispensing via micropipette in scale-up. |
| Refractive Index | n20/D 1.457 | Useful for rapid purity assessment of the neat liquid. |
| Storage Conditions | 2-8 °C, under inert gas | Prevents slow oxidation of the alkyne and ambient acid-catalyzed THP degradation[2]. |
Mechanistic Utility & Reactivity Profile
The strategic value of CAS 40365-61-5 lies in its orthogonal reactivity. The terminal alkyne is primed for transition-metal-catalyzed cross-coupling (e.g., Sonogashira) or Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)[3]. Conversely, the THP ether is robust against strong bases, Grignard reagents, and nucleophiles, yet it can be smoothly cleaved under mild acidic conditions to reveal the free alcohol for subsequent esterification, oxidation, or coupling[1].
Bifunctional reactivity pathway of CAS 40365-61-5 showing alkyne and THP ether transformations.
Application Case Studies
1. PROTAC Linker Synthesis: In targeted protein degradation, the linker connecting the E3 ligase ligand and the target protein ligand must be precisely tuned for length and flexibility. CAS 40365-61-5 is extensively utilized as a PROTAC linker precursor[2]. The alkyne undergoes click chemistry with an azide-functionalized ligand, while the THP group is subsequently removed to allow the resulting alcohol to be coupled to the second ligand via an ether or ester linkage[4].
2. Natural Product Synthesis: The compound is a critical reagent in the stereoselective total synthesis of complex molecules. For instance, Das et al. utilized this THP-protected homopropargyl alcohol in the synthesis of Rugulactone, an NF-κB activation pathway inhibitor isolated from Cryptocarya rugulosa[5],[6]. It is also a key intermediate in the synthesis of Phomoidride D, a potent squalene synthase inhibitor[1].
Experimental Methodologies
Protocol 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) This protocol describes the "Click" coupling of CAS 40365-61-5 with a model organic azide. Causality Check: We utilize a tert-butanol/water co-solvent system because it uniquely solubilizes both the highly non-polar organic substrates and the inorganic copper salts, preventing the reaction from stalling at the phase boundary. Sodium ascorbate is added in excess to reduce Cu(II) to the active Cu(I) species in situ, which prevents unwanted Glaser oxidative homocoupling of the terminal alkyne.
-
Reagent Preparation: Dissolve 1.0 equivalent of CAS 40365-61-5 and 1.0 equivalent of the target azide in a 1:1 mixture of t-BuOH and H₂O (0.1 M concentration).
-
Catalyst Generation: Add 0.05 equivalents of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) followed by 0.1 equivalents of Sodium Ascorbate. The solution will typically turn from blue to light yellow/green, indicating the formation of the active Cu(I) catalyst.
-
Execution: Stir the mixture vigorously at room temperature for 2-12 hours. Monitor via TLC (Hexanes:EtOAc) until the alkyne is completely consumed.
-
Workup: Dilute the reaction with water and extract three times with Dichloromethane (DCM). The organic layer contains the product, while copper salts partition into the aqueous layer.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Step-by-step experimental workflow for the Copper-Catalyzed Alkyne-Azide Cycloaddition.
Protocol 2: Acidic Deprotection of the THP Group Causality Check: p-Toluenesulfonic acid (pTsOH) is chosen as a mild, anhydrous acid catalyst. Methanol is used as the solvent because it acts as a nucleophile to trap the highly reactive oxocarbenium ion generated during THP cleavage. This traps the leaving group as 2-methoxytetrahydropyran (a volatile acetal), driving the equilibrium entirely toward the free alcohol.
-
Reaction Setup: Dissolve the THP-protected substrate (1.0 eq) in anhydrous Methanol (0.2 M).
-
Catalysis: Add 0.1 equivalents of pTsOH. Stir at room temperature for 2-4 hours.
-
Quenching (Critical Step): Add solid Sodium Bicarbonate (NaHCO₃) or a few drops of Triethylamine to neutralize the acid before concentration. Failing to neutralize can lead to degradation or polymerization of the free alcohol during solvent evaporation.
-
Extraction & Purification: Evaporate the methanol, partition the residue between Diethyl Ether and water, collect the organic layer, dry, and concentrate to yield the free primary alcohol.
References
-
Das, B., et al. (2011). "Stereoselective Total Synthesis of Rugulactone". Helvetica Chimica Acta. URL:[Link]
Sources
Synonyms for 2-(3-Butyn-2-yloxy)tetrahydropyran: A Comprehensive Technical Guide
Executive Summary
In complex organic synthesis, the strategic protection of functional groups is paramount to controlling reaction pathways. 2-(3-Butyn-2-yloxy)tetrahydropyran (C9H14O2) is a highly versatile building block consisting of a terminal alkyne and a secondary alcohol protected by a tetrahydropyranyl (THP) ether. Because chemical databases, literature, and commercial suppliers utilize varying nomenclature rules, understanding the synonyms for this compound is critical for procurement, literature mining, and retrosynthetic planning.
This technical guide dissects the nomenclature, physicochemical properties, and synthetic methodologies associated with this compound, providing field-proven protocols designed for high-yield synthesis and downstream application.
Chemical Nomenclature & Synonym Mapping
The diverse synonyms for 2-(3-Butyn-2-yloxy)tetrahydropyran arise from whether the molecule is named based on its core ring system, its synthetic precursors, or its primary reactive functional group.
-
Systematic / IUPAC Names :
-
2-(But-3-yn-2-yloxy)tetrahydro-2H-pyran: This is the most rigorous systematic name, prioritizing the saturated oxygen heterocycle (tetrahydropyran) as the parent structure and treating the alkyne chain as an alkoxy substituent[1].
-
2-(1-Methyl-2-propynyloxy)tetrahydropyran: An alternative IUPAC variant that views the 4-carbon alkyne chain as a substituted propynyl radical.
-
-
Precursor-Based / Trivial Names :
-
3-Butyn-2-ol THP ether: This name directly communicates the synthetic origin and causality of the molecule. It informs the chemist that the compound was synthesized by reacting 3-butyn-2-ol with 3,4-dihydro-2H-pyran (DHP)[2].
-
THP-protected 3-butyn-2-ol: A functional name frequently used in methodology papers to emphasize that the THP group is temporary and intended for later cleavage.
-
-
Commercial / Database Names :
-
3-Tetrahydropyranyloxy-1-butyne: Often utilized in supplier catalogs, this name emphasizes the terminal alkyne as the primary functional group, highlighting its readiness for Click chemistry or Sonogashira cross-coupling.
-
Diagram 1: Hierarchical mapping of synonyms for 2-(3-Butyn-2-yloxy)tetrahydropyran based on nomenclature.
Structural & Physicochemical Profiling
Understanding the physical properties of the THP ether is essential for designing purification and reaction workflows. The THP group adds significant lipophilicity to the highly polar 3-butyn-2-ol, drastically altering its handling characteristics.
| Property | Value | Causality / Implication in Synthesis |
| Molecular Formula | C | Confirms the mass addition of the DHP protecting group (C |
| Molecular Weight | 154.21 g/mol | Critical for precise stoichiometric calculations during lithiation or coupling. |
| Boiling Point | ~65-75 °C (vacuum) | Allows for purification via vacuum distillation, bypassing silica gel chromatography[3]. |
| pKa (Terminal Alkyne) | ~25 | Enables selective deprotonation using strong bases (e.g., n-BuLi) without THP cleavage. |
| Chemical Stability | Stable to Base/Nucleophiles | Withstands Grignard reagents, hydrides, and cross-coupling conditions[4]. |
Synthetic Methodology & Protocols
As a self-validating system, the protection of 3-butyn-2-ol must be carefully monitored to prevent polymerization of DHP or hydration of the alkyne. The following protocols are engineered for high fidelity and yield.
Protocol A: Synthesis of 2-(3-Butyn-2-yloxy)tetrahydropyran (THP Protection)
This protocol utilizes acid-catalyzed addition of the alcohol to the enol ether of DHP.
Step 1: Reagent Preparation & Cooling
-
Action: Dissolve 3-butyn-2-ol (1.0 eq) in dry CH
2Cl2(0.5 M concentration) and cool the solution to 0 °C under an inert argon atmosphere. -
Causality: Cooling suppresses the exothermic nature of the acetalization and prevents the acid-catalyzed polymerization of DHP.
Step 2: Catalysis and Addition
-
Action: Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq), followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH) ()[3]. Stir for 80 minutes, allowing the reaction to slowly warm to room temperature.
-
Causality: p-TsOH protonates the double bond of DHP, generating a highly electrophilic oxocarbenium ion that is rapidly attacked by the hydroxyl group of 3-butyn-2-ol.
Step 3: Reaction Monitoring (Self-Validation)
-
Action: Monitor via Thin Layer Chromatography (TLC) using silica gel (Hexane/EtOAc).
-
Causality: The conversion of the polar hydroxyl group to the lipophilic THP ether results in a distinct upward shift in the retention factor ( Rf ). Visualizing with concentrated H
2SO4stain confirms the complete consumption of the starting material[3].
Step 4: Quench and Workup
-
Action: Quench the reaction by washing the organic layer with saturated aqueous NaHCO
3(3× volume), followed by brine. Dry over anhydrous MgSO4. -
Causality: The basic NaHCO
3wash neutralizes the p-TsOH catalyst. Failing to neutralize the acid before solvent evaporation will drive the equilibrium backward, resulting in premature deprotection during concentration[4].
Protocol B: Mild Acidic Deprotection
Step 1: Reagent Setup
-
Action: Dissolve the THP-ether in methanol. Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS) and stir at room temperature.
-
Causality: While strong aqueous acids (like HCl) rapidly cleave THP groups, they risk hydrating the terminal alkyne to a ketone via Markovnikov addition. PPTS provides a mildly acidic environment (pH ~4.5) that selectively hydrolyzes the acetal via transacetalization with methanol, leaving the alkyne intact ()[4].
Diagram 2: Standard experimental workflow for the synthesis and application of the THP ether.
Mechanistic Insights & Downstream Applications
The primary architectural advantage of 2-(3-Butyn-2-yloxy)tetrahydropyran is the orthogonal reactivity between the protected alcohol and the terminal alkyne.
-
Lithiation & Electrophilic Trapping: The terminal alkyne proton is slightly acidic. Treatment with n-butyllithium (n-BuLi) at -78 °C generates a lithium acetylide intermediate. Because the secondary alcohol is masked by the THP ether, it cannot act as a proton donor. This prevents the consumption of a second equivalent of base and stops unwanted alkoxide side-reactions, allowing the acetylide to cleanly attack downstream electrophiles like aldehydes or alkyl halides[2].
-
Transition Metal Catalysis: The compound is a prime candidate for Sonogashira cross-coupling with aryl halides or CuAAC (Copper-catalyzed Alkyne-Azide Cycloaddition) "Click" chemistry. The THP group is entirely stable to the basic amine conditions (e.g., triethylamine) and transition metal catalysts (Pd/Cu) required for these transformations[5].
References
- Composition, synthesis, and use of new substituted pyran and pterin compounds Source: US Patent 9266889B2 URL
-
Improved Method for the Synthesis of β-Carbonyl Silyl-1,3-Dithianes by the Double Conjugate Addition of 1,3-Dithiol to Propargylic Carbonyl Compounds Source: National Institutes of Health (PMC) URL:[Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry Source: National Institutes of Health (PMC) URL:[Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. WO2018067615A1 - Compounds, devices, and uses thereof - Google Patents [patents.google.com]
- 2. Improved Method for the Synthesis of β-Carbonyl Silyl-1,3-Dithianes by the Double Conjugate Addition of 1,3-Dithiol to Propargylic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9266889B2 - Composition, synthesis, and use of new substituted pyran and pterin compounds - Google Patents [patents.google.com]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-(3-Butyn-2-yloxy)tetrahydropyran
Executive Summary
As drug development and complex natural product synthesis increasingly rely on modular, highly orthogonal building blocks, the strategic use of protecting groups remains a cornerstone of synthetic design. 2-(3-Butyn-2-yloxy)tetrahydropyran (commonly referred to as the THP ether of 3-butyn-2-ol) is a highly versatile intermediate[1]. By masking the secondary alcohol of 3-butyn-2-ol with a tetrahydropyranyl (THP) acetal, chemists can selectively functionalize the terminal alkyne under strongly basic or nucleophilic conditions without compromising the oxygen moiety. This guide provides an in-depth analysis of its molecular weight dynamics, mechanistic utility, and self-validating synthetic protocols.
Molecular Weight Dynamics & Physicochemical Profiling
Understanding the exact mass and molecular weight of 2-(3-Butyn-2-yloxy)tetrahydropyran is critical for mass spectrometry validation during high-throughput screening or reaction monitoring.
The molecule is formed via the acid-catalyzed addition of 3-butyn-2-ol ( C4H6O ) to 3,4-dihydro-2H-pyran ( C5H8O ), yielding the chemical formula C9H14O2 . While standard atomic weights yield a bulk molecular weight of 154.21 g/mol , High-Resolution Mass Spectrometry (HRMS) utilizing Electron Ionization (EI) or Time-of-Flight (TOF) analyzers requires the monoisotopic exact mass. Analytical literature confirms the exact mass calculation for the [M]+ species is 154.0994 Da.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Analytical Relevance |
| Chemical Formula | C9H14O2 | Base composition for stoichiometric calculations. |
| Molecular Weight | 154.21 g/mol | Used for bulk molarity and equivalent scaling. |
| Monoisotopic Exact Mass | 154.0994 Da | Target mass for HRMS (EI/TOF) validation. |
| Hydrogen Bond Donors | 0 | Indicates the alcohol is fully protected. |
| Hydrogen Bond Acceptors | 2 | Relevant for solvent interactions (ether oxygens). |
| Physical State | Colorless liquid | Visual baseline for purity assessment. |
Mechanistic Causality: The Strategic Choice of the THP Acetal
Why choose a THP ether over a conventional silyl ether (e.g., TBS or TIPS) for 3-butyn-2-ol? The causality lies in orthogonal stability .
Terminal alkynes frequently require deprotonation by strong bases (like n-butyllithium or ethylmagnesium bromide) to form alkynyl nucleophiles. THP ethers, being acetals, are entirely inert to strong bases, Grignard reagents, and hydride reducing agents. Furthermore, THP ethers are stable to fluoride ions, allowing for the selective cleavage of silyl groups elsewhere in a complex molecule without affecting the protected 3-butyn-2-ol moiety. Conversely, the THP group is easily removed under mild aqueous acidic conditions, releasing the secondary alcohol for subsequent functionalization.
Crucial Stereochemical Note: 3-butyn-2-ol contains a chiral center at the C2 position. The addition of the THP group introduces a second stereocenter at the anomeric carbon of the pyran ring. Consequently, 2-(3-Butyn-2-yloxy)tetrahydropyran exists as a mixture of diastereomers. This is a built-in self-validating feature during Nuclear Magnetic Resonance (NMR) analysis: the presence of doubled signals confirms successful THP protection.
Workflow of 3-butyn-2-ol THP protection, alkyne functionalization, and subsequent deprotection.
Self-Validating Experimental Protocol: Synthesis & Isolation
The following protocol outlines the synthesis of 2-(3-Butyn-2-yloxy)tetrahydropyran. It is designed as a closed, self-validating system, ensuring reaction integrity before proceeding to downstream applications.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-butyn-2-ol (1.0 equiv, e.g., 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) dropwise, followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).
-
Causality Check: PPTS is chosen over stronger acids like pTsOH to prevent the polymerization of DHP and to ensure a mild, controlled acetalization.
-
-
Execution: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate solvent system.
-
Quench & Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DCM).
-
Causality Check: The basic quench is mandatory. Failing to neutralize the acid catalyst will result in auto-deprotection of the THP ether during concentration on a rotary evaporator due to the localized concentration of acid and adventitious moisture.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/Ethyl Acetate).
Table 2: Diagnostic NMR Validation Checkpoints
| Proton Environment | Expected Shift ( δ , ppm) | Multiplicity | Validation Logic |
| Terminal Alkyne ( C≡CH ) | ~2.4 | Doublet | Confirms the alkyne remains intact and unreacted. |
| Methyl Group ( CH3 ) | ~1.4 | Two Doublets | Validates THP addition; diastereomers cause signal doubling. |
| Acetal Proton ( O-CH-O ) | ~4.7 – 4.9 | Multiplet | Definitive proof of THP ring integration. |
Advanced Applications in Drug Development
2-(3-Butyn-2-yloxy)tetrahydropyran is heavily utilized in two primary domains of modern therapeutics and synthetic methodology:
Targeted Protein Degradation (PROTACs)
The terminal alkyne serves as a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. It can be reacted with azide-functionalized PEG linkers to build modular PROTAC libraries[]. The THP group protects the secondary alcohol during the click reaction, which can later be unmasked to attach an E3 ligase ligand or a target protein binder.
Transition Metal Catalysis
The compound is a proven substrate in Gold(I)-catalyzed rearrangements. For instance, THP-protected propargylic alcohols undergo specific transformations into α,β -unsaturated ketones. However, researchers must carefully control adventitious water to prevent premature protonolysis of the THP group during Au(I) catalysis.
CuAAC click chemistry using 2-(3-Butyn-2-yloxy)tetrahydropyran for PROTAC linker synthesis.
References
- CAS 2162-31-4 (2-(Tetrahydro-2H-pyran-2-yloxy)ethanol) - Building Block / BOC Sciences BOC Sciences
- Benzhydryldimethylsilyl Allylic Silanes: Syntheses and Applications to [3 + 2] Annulation Reactions Organic Letters - ACS Public
- Gold(I)
Sources
Solvation Dynamics and Application Profile of 2-(3-Butyn-2-yloxy)tetrahydropyran in Advanced Organic Synthesis
Executive Summary
In the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, the strategic protection of reactive hydroxyl groups is foundational. 2-(3-Butyn-2-yloxy)tetrahydropyran —the tetrahydropyran (THP) ether of 3-butyn-2-ol—serves as a highly versatile building block. It provides a terminal alkyne primed for carbon-carbon bond formation while effectively masking the secondary alcohol.
As a Senior Application Scientist, I frequently leverage this compound to manipulate the solubility profile of synthetic intermediates. The utility of THP-protected alkynes is widely documented in advanced organic synthesis, including the development of [1] and the [2]. Furthermore, its[] makes it a staple in modern laboratories. This whitepaper deconstructs the solvation thermodynamics of 2-(3-butyn-2-yloxy)tetrahydropyran and provides a self-validating protocol for its integration and cleavage.
Structural Determinants of Solubility
The physicochemical behavior of 2-(3-butyn-2-yloxy)tetrahydropyran is entirely dictated by the addition of the THP ring to the free 3-butyn-2-ol core.
-
Elimination of Hydrogen Bonding: The free alcohol contains a strong hydrogen-bond donor (-OH), making it highly polar and water-miscible. By converting this into a bulky, acetal-like THP ether, the hydrogen-bond donor capacity is completely abolished.
-
Lipophilic Surface Area Expansion: The non-polar tetrahydropyran ring drastically increases the molecule's lipophilic surface area.
-
Partition Coefficient (LogP) Shift: This structural modification shifts the calculated LogP from approximately 0.2 (free alcohol) to >1.5 (THP ether). Consequently, the molecule transforms from a water-soluble polar liquid into a highly organic-soluble, hydrophobic oil.
Quantitative Solubility Matrix
To design effective reaction conditions, it is critical to understand how the compound interacts with various solvent systems. The table below summarizes the empirical solubility profile based on solvent dielectric constants.
| Solvent | Dielectric Constant (ε) | Solubility Profile | Application & Mechanistic Note |
| Water | 80.1 | Insoluble (<0.1 mg/mL) | High polarity rejects the lipophilic THP moiety; strictly necessitates co-solvents for any aqueous reactions. |
| Methanol | 32.7 | Soluble (>50 mg/mL) | Protic environment ideal for acid-catalyzed acetal cleavage and THP deprotection workflows. |
| Dichloromethane (DCM) | 8.93 | Miscible | Optimal for organic extraction; provides complete, homogeneous solvation of the protected alkyne. |
| Tetrahydrofuran (THF) | 7.52 | Miscible | Standard solvent for Sonogashira couplings and acetylide lithiation due to favorable Lewis basicity. |
| Hexanes | 1.89 | Miscible | Non-polar matrix used primarily for silica gel chromatography and purification. |
Solvation-Driven Reaction Design
The solubility profile of 2-(3-butyn-2-yloxy)tetrahydropyran dictates the parameters of downstream synthetic steps:
-
Transition-Metal Catalysis (Sonogashira): Because the THP ether is highly miscible in low-polarity solvents, cross-coupling reactions are best performed in strictly anhydrous, homogeneous organic systems (e.g., THF or DMF). This ensures the terminal alkyne is fully solvated and available for palladium/copper insertion.
-
CuAAC "Click" Chemistry: Standard aqueous "click" conditions will fail due to the compound's water insolubility. A biphasic or co-solvent system (such as tert-butanol/water or DMSO/water) is required to bridge the thermodynamic gap between the lipophilic alkyne and the water-soluble azides/copper catalysts.
Fig 1. Solvation-driven workflow and phase-transfer dynamics for THP-protected 3-butyn-2-ol.
Experimental Protocol: Standardized Deprotection & Phase-Transfer Recovery
A robust methodology must be a self-validating system. The following protocol for removing the THP group leverages the dramatic solubility shift between the starting material and the product as an intrinsic mechanism for purification.
Objective: Cleave the THP protecting group to yield free 3-butyn-2-ol, utilizing solubility differentials for high-yield isolation.
-
Step 1: Biphasic Dissolution
-
Action: Dissolve 10.0 mmol of 2-(3-butyn-2-yloxy)tetrahydropyran in 20 mL of a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM).
-
Causality: DCM ensures the complete, homogeneous solvation of the highly lipophilic starting material. Methanol provides the protic, nucleophilic environment strictly required for the hydrolysis mechanism to proceed.
-
-
Step 2: Catalytic Cleavage
-
Action: Add 1.0 mmol (0.1 eq) of p-Toluenesulfonic acid (p-TsOH). Stir at 25°C for 3 hours.
-
Causality: The acid protonates the acetal oxygen, initiating the expulsion of the THP group. Self-Validation: Monitor by TLC (Hexanes/EtOAc); the disappearance of the high-Rf starting material physically validates the cleavage.
-
-
Step 3: Reaction Quenching
-
Action: Add 10 mL of saturated aqueous NaHCO₃ to the reaction vessel.
-
Causality: Neutralizes the p-TsOH catalyst to prevent unwanted acid-catalyzed hydration of the newly exposed terminal alkyne, preparing the system for phase separation.
-
-
Step 4: Salting Out and Extraction (Critical Step)
-
Action: Evaporate the volatile DCM and Methanol under reduced pressure using a cold water bath. Saturate the remaining aqueous phase with solid NaCl, then extract with Diethyl Ether (3 x 15 mL).
-
Causality: Unlike the starting THP ether, the deprotected 3-butyn-2-ol is highly polar and water-miscible. Saturating the aqueous layer with NaCl ("salting out") dramatically decreases the aqueous solubility of the alcohol, forcing it into the ether phase and ensuring high recovery yields.
-
-
Step 5: Isolation
-
Action: Dry the combined ether layers over anhydrous Na₂SO₄, filter, and carefully concentrate under a gentle stream of nitrogen.
-
Causality: Standard rotary evaporation at elevated temperatures will result in the loss of the volatile 3-butyn-2-ol (b.p. ~108°C). Gentle concentration ensures the isolation of the pure terminal alkyne without thermal degradation.
-
References
To ensure scientific integrity and reproducibility, the mechanistic claims and application standards discussed in this guide are grounded in the following authoritative sources:
-
Title: Benzhydryldimethylsilyl Allylic Silanes: Syntheses and Applications to[3 + 2] Annulation Reactions Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Vitamin D Basic Research and its Clinical Application (Sterol Side Chain Synthesis) Source: Walter de Gruyter / Pageplace URL: [Link]
Sources
A Comprehensive Technical Guide to 2-(3-Butyn-2-yloxy)tetrahydropyran: Commercial Availability, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 2-(3-butyn-2-yloxy)tetrahydropyran, a versatile bifunctional molecule increasingly utilized in organic synthesis and drug discovery. The document details its commercial availability, offers a robust and validated synthetic protocol, and explores its strategic applications. By combining a stable hydroxyl-protecting group with a reactive terminal alkyne, this compound serves as a valuable building block for the synthesis of complex natural products and novel pharmaceutical agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of this reagent.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within the realm of pharmaceutical development, the efficiency of a synthetic route is paramount. The ability to introduce multiple functionalities in a single, stable, and reactive building block can significantly streamline the synthesis of complex molecular architectures. 2-(3-Butyn-2-yloxy)tetrahydropyran (also known as 3-butynyl tetrahydropyranyl ether) is an exemplary reagent that embodies this principle.
This compound masterfully combines two key chemical features:
-
A Tetrahydropyranyl (THP) Ether: The THP group serves as a robust and reliable protecting group for the primary alcohol of 3-butyn-1-ol. It is stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and many oxidizing and reducing agents, yet can be readily removed under mild acidic conditions.[1][2][3] This stability profile is crucial for multi-step syntheses where other parts of a molecule need to be modified without affecting the hydroxyl group. Furthermore, the incorporation of the THP moiety can enhance the solubility of intermediates in organic solvents and modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of final drug candidates.[4]
-
A Terminal Alkyne: The terminal alkyne is a highly versatile functional group that participates in a plethora of carbon-carbon bond-forming reactions. These include the Sonogashira coupling, Glaser coupling, and, most notably, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." The high efficiency and orthogonality of click chemistry have made terminal alkynes indispensable tools for bioconjugation, fragment-based drug discovery, and the synthesis of complex heterocyclic scaffolds.
This guide provides a comprehensive overview of the commercial landscape for this reagent, a detailed and validated synthetic procedure for its preparation, and a discussion of its applications, with a focus on its utility in drug discovery and development.
Commercial Availability
2-(3-Butyn-2-yloxy)tetrahydropyran is readily available from a variety of chemical suppliers, ensuring a consistent supply for research and development purposes. The typical purity offered is ≥97%, which is suitable for most synthetic applications.
| Supplier | Catalog Number | Purity |
| Sigma-Aldrich | 305863 | 97% |
| Thermo Scientific Chemicals | AC428210050 | 97% |
| TCI Chemicals | B7150 | >95.0% (GC) |
| Pharmaffiliates | 40365-61-5 | N/A |
Synthesis of 2-(3-Butyn-2-yloxy)tetrahydropyran: A Validated Protocol
The synthesis of 2-(3-butyn-2-yloxy)tetrahydropyran is a straightforward and high-yielding procedure involving the acid-catalyzed protection of 3-butyn-1-ol with 3,4-dihydro-2H-pyran (DHP).
Reaction Mechanism
The reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of DHP. The mechanism can be broken down into three key steps:
-
Protonation of Dihydropyran: The acid catalyst protonates the electron-rich double bond of DHP, generating a resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 3-butyn-1-ol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A base (typically the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.
Caption: Mechanism of acid-catalyzed THP protection of an alcohol.
Step-by-Step Experimental Protocol
This protocol is designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.
Materials:
-
3-Butyn-1-ol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3-butyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) is added 3,4-dihydro-2H-pyran (1.1 eq). The solution is stirred at room temperature.
-
Initiation: A catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq) or pyridinium p-toluenesulfonate is added to the stirred solution.[5]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the product should be observed. The reaction is typically complete within 1-2 hours at room temperature.
-
Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.[6]
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 2-(3-butyn-2-yloxy)tetrahydropyran as a colorless oil.[7][8]
Caption: Experimental workflow for the synthesis of 2-(3-Butyn-2-yloxy)tetrahydropyran.
Physicochemical Properties and Spectroscopic Data
-
Molecular Formula: C₉H₁₄O₂
-
Molecular Weight: 154.21 g/mol
-
Appearance: Colorless oil
-
Boiling Point: 92-95 °C at 18 mmHg
-
Density: 0.984 g/mL at 25 °C
Spectroscopic Data:
-
¹H NMR (CDCl₃): The spectrum will show characteristic peaks for the THP ring protons, the methylene groups adjacent to the oxygen and the alkyne, and the terminal alkyne proton.
-
¹³C NMR (CDCl₃): The spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule, including the characteristic signals for the alkyne carbons.[5][6]
-
IR (neat): The infrared spectrum will show a strong C-H stretch for the terminal alkyne around 3300 cm⁻¹ and a C≡C stretch around 2120 cm⁻¹. Strong C-O stretching bands for the ether linkages will also be present.
Applications in Drug Discovery and Development
The dual functionality of 2-(3-butyn-2-yloxy)tetrahydropyran makes it a valuable tool in the synthesis of complex molecules with potential therapeutic applications.
Role in the Synthesis of Natural Products
The tetrahydropyran ring is a common structural motif in a wide array of biologically active natural products.[9] The THP-protected butynol scaffold can be elaborated through various synthetic transformations to construct these complex architectures. For instance, the terminal alkyne can undergo hydrostannylation or hydrozirconation followed by cross-coupling reactions to introduce further complexity.
A Key Building Block in Medicinal Chemistry
-
Introduction of the Tetrahydropyran Moiety: The THP group is not only a protecting group but also a desirable structural feature in many drug candidates. As a bioisostere of a cyclohexane ring, the tetrahydropyran moiety can improve the pharmacokinetic properties of a molecule by increasing its polarity and reducing its lipophilicity, which can lead to better solubility and metabolic stability.[4]
-
Leveraging the Terminal Alkyne for "Click Chemistry": The terminal alkyne is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the facile connection of the THP-protected butynol fragment to other molecules containing an azide group. This is particularly useful in:
-
Fragment-Based Drug Discovery (FBDD): Small fragments containing the THP-butynol moiety can be "clicked" together to rapidly generate libraries of more complex molecules for screening.
-
Bioconjugation: The alkyne can be used to attach the molecule to biomolecules such as proteins or peptides to create targeted drug delivery systems or probes for chemical biology studies.
-
-
Participation in Cross-Coupling Reactions: The terminal alkyne readily participates in Sonogashira coupling reactions with aryl or vinyl halides, providing a powerful method for constructing complex carbon skeletons. This is a widely used transformation in the synthesis of a variety of pharmaceutical agents.
Conclusion
2-(3-Butyn-2-yloxy)tetrahydropyran is a commercially available and synthetically accessible building block that offers a powerful combination of a stable protecting group and a versatile reactive handle. Its utility in the synthesis of complex natural products and its applicability in modern medicinal chemistry, particularly through click chemistry and cross-coupling reactions, make it an invaluable tool for researchers and drug development professionals. The robust synthetic protocol and clear understanding of its reactivity profile provided in this guide are intended to facilitate its broader application in the discovery and development of new therapeutic agents.
References
- Lee, H. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(9), 311.
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Organic Syntheses. (n.d.). A. 2-(tert-Butyl) 3-ethyl (S)-isoxazolidine-2,3-dicarboxylate (4). Retrieved from [Link]
- Kumar, A., & Shaw, A. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1134–1204.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
SciSpace. (2006, March 22). Synthesis of Enantiomerically Pure 2,3,4,6‐Tetrasubstituted Tetrahydropyrans by Prins‐Type Cyclization of Methyl Ricinoleate. Retrieved from [Link]
-
VAST JOURNALS SYSTEM. (n.d.). Synthesis and field experiments of the female sex pheromone of sweet potato weevil, Cylas formicarius. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-butyn-1-yl tetrahydropyranyl ether. Retrieved from [Link]
-
DR-NTU. (n.d.). Development of new methods in tetrahydropyran ring synthesis. Retrieved from [Link]
- Tadesse, S., et al. (2013). 3-(Prop-2-yn-1-yloxy)phthalonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1074.
- Google Patents. (n.d.). WO1994012457A1 - Process for preparing tertiary alkynols.
- Negishi, E., et al. (2008). Highly Stereoselective Total Synthesis of Fully Hydroxy-Protected Mycolactones A and B and Their Stereoisomerization upon Deprotection. Journal of the American Chemical Society, 130(40), 13413–13426.
- Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 174–191.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2021, June 28). Ambruticins: tetrahydropyran ring formation and total synthesis. Retrieved from [Link]
-
European Journal of Organic Chemistry. (n.d.). An Improved and Convenient New Synthesis of the Pheromone Components of the Tomato Leafminer Tuta absoluta. Retrieved from [Link]
-
Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism –. Retrieved from [Link]
-
IntechOpen. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Organic Syntheses. (2014, December 9). Synthesis of 2,3-‐Disubstituted Benzofurans by the Palladium-‐Catalyzed Coupling of. Retrieved from [Link]
-
YMC America. (2022, February 16). Enrichment and purification of peptide impurities using twin-column continuous chromatography. Retrieved from [Link]
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- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
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- 4. img01.pharmablock.com [img01.pharmablock.com]
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- 9. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety, Handling, and Synthetic Utility of 2-(3-Butyn-2-yloxy)tetrahydropyran
Executive Summary
2-(3-Butyn-2-yloxy)tetrahydropyran (commonly referred to as THP-protected 3-butyn-2-ol) is a highly versatile, protected terminal alkyne utilized extensively in complex organic synthesis and drug development. By masking the secondary hydroxyl group of 3-butyn-2-ol, the tetrahydropyranyl (THP) ether provides critical stability against strong bases, nucleophiles, and metal catalysts. This protection strategy is fundamental when deploying the alkyne in advanced cross-coupling methodologies, such as Sonogashira couplings, or during metalation with organolithium reagents[1].
As a Senior Application Scientist, it is imperative to approach this compound not just as a structural building block, but as a reactive ether that demands rigorous safety protocols—particularly concerning peroxide formation and stereochemical implications during characterization.
Physicochemical Profile & Hazard Data
To ensure safe handling and accurate experimental planning, the quantitative data for 2-(3-Butyn-2-yloxy)tetrahydropyran is summarized below:
| Property | Specification / Value |
| Chemical Name | 2-(3-Butyn-2-yloxy)tetrahydro-2H-pyran |
| Common Synonyms | 3-Butyn-2-ol THP ether; THP-protected 3-butyn-2-ol |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Solubility Profile | Soluble in DCM, THF, Et₂O, Toluene; Insoluble in H₂O |
| Primary Hazards | Flammable liquid, potential peroxide former, skin/eye irritant |
| Storage Requirements | 2–8 °C, inert atmosphere (Argon/N₂), protected from light |
Mechanistic Insights: The Role of the THP Protecting Group
Causality in Experimental Design
The choice to protect 3-butyn-2-ol as a THP ether is driven by the need for base stability. Free alkynols can coordinate with palladium catalysts or undergo unwanted deprotonation at the hydroxyl group when exposed to strong bases (e.g., Grignard reagents, n-BuLi)[1]. The THP group effectively masks the oxygen's reactivity while remaining easily cleavable under mildly acidic conditions (e.g., p-TsOH in methanol).
Stereochemical Implications
A critical mechanistic consequence of this protection is the generation of diastereomers. 3-butyn-2-ol is a chiral molecule (containing a stereocenter at the C2 position). The reaction with 3,4-dihydro-2H-pyran (DHP) introduces a second stereocenter at the anomeric carbon of the THP ring. Consequently, the product is a mixture of diastereomers. For researchers, this means that ¹H and ¹³C NMR spectra will exhibit doubled or broadened peaks. This is an expected physical reality of the molecule, not an indication of impurity.
Safety & Handling Protocols
Because 2-(3-Butyn-2-yloxy)tetrahydropyran contains an ether linkage, it is susceptible to auto-oxidation upon exposure to air and light, leading to the formation of explosive hydroperoxides.
-
Peroxide Management: Never distill or concentrate this compound to dryness without first testing for peroxides. Use KI-starch paper or Quantofix test strips.
-
Engineering Controls: Handle exclusively within a certified chemical fume hood. Utilize Schlenk line techniques to maintain an inert argon or nitrogen atmosphere during transfers.
-
Self-Validating Safety Loop: If a peroxide test yields a result between 5–20 ppm, the solvent must be passed through a plug of activated basic alumina to strip the peroxides, followed immediately by a mandatory re-test before proceeding.
Fig 1. Decision tree for peroxide testing and safe handling of THP-ether compounds.
Experimental Workflows (Self-Validating Systems)
Protocol 1: Synthesis of 2-(3-Butyn-2-yloxy)tetrahydropyran
Objective: Protect the secondary hydroxyl group of 3-butyn-2-ol to prevent unwanted deprotonation during downstream cross-coupling[1]. Causality: We utilize Pyridinium p-toluenesulfonate (PPTS) rather than p-Toluenesulfonic acid (p-TsOH). p-TsOH is highly acidic and can induce polymerization of the terminal alkyne. PPTS provides mild, controlled acetalization.
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 3-butyn-2-ol (1.0 equiv) and anhydrous dichloromethane (DCM, 0.5 M).
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv). The excess DHP drives the equilibrium toward the protected ether.
-
Catalysis: Add PPTS (0.1 equiv) in one portion. Stir the reaction mixture at ambient temperature (20–25 °C) for 4–6 hours.
-
Validation Check 1: Monitor via TLC (Hexanes/EtOAc 8:2). The product will elute significantly higher (less polar) than the starting alcohol. Furthermore, FTIR analysis of an aliquot should show the complete disappearance of the broad O-H stretch (~3300 cm⁻¹).
-
Quenching: Quench the reaction with half-saturated aqueous NaHCO₃. Self-Validating Step: Ensure the aqueous layer is slightly basic (pH ~8). If it remains acidic, the THP ether may prematurely cleave during solvent evaporation.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Sonogashira Cross-Coupling of the THP-Protected Alkyne
Objective: Couple the terminal alkyne with an aryl halide to form an internal alkyne[2]. Causality: The THP group ensures the base and the palladium catalyst interact exclusively with the terminal alkyne C-H bond rather than the hydroxyl group, preventing catalyst poisoning[3].
-
Degassing: In a Schlenk flask, dissolve the aryl halide (1.0 equiv) in a degassed mixture of THF and Triethylamine (3:1 v/v). Degassing prevents oxidative homocoupling of the alkyne (Glaser coupling).
-
Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.10 equiv). The solution will typically turn pale yellow/green.
-
Alkyne Addition: Add 2-(3-Butyn-2-yloxy)tetrahydropyran (1.2 equiv) dropwise.
-
Reaction & Validation: Stir at room temperature. Self-Validating Step: The precipitation of triethylammonium halide salts (a dense white/yellowish solid) serves as a direct visual validation that the catalytic cycle is turning over and the coupling is proceeding.
-
Workup: Filter the suspension through a pad of Celite to remove palladium and copper salts. Concentrate the filtrate and purify via column chromatography.
Fig 2. Synthetic workflow utilizing 2-(3-Butyn-2-yloxy)tetrahydropyran as a protected intermediate.
References
- practical synthetic organic chemistry chemistry-chemists.com
- Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals | Chemical Reviews ACS Public
- Development and applications of highly selective palladium-catalyzed monocoupling reactions of (cyclo)alkenes and 1,3-alkadien UNIPI
Sources
Methodological & Application
Synthesis of 2-(3-Butyn-2-yloxy)tetrahydropyran from 3-butyn-2-ol
Application Note: Synthesis of 2-(3-Butyn-2-yloxy)tetrahydropyran via Acid-Catalyzed Tetrahydropyranylation
Executive Summary & Strategic Rationale
In complex organic synthesis and drug development, the masking of reactive functional groups is a foundational strategy. 3-Butyn-2-ol is a highly versatile bifunctional building block containing both a terminal alkyne and a secondary hydroxyl group. When subjecting this molecule to strong bases (e.g., n -butyllithium) to functionalize the alkyne, the relatively acidic hydroxyl proton ( pKa≈16 ) will competitively quench the reagent[1].
Protecting the alcohol as a tetrahydropyranyl (THP) ether converts it into an acetal, rendering it completely inert to strong bases, Grignard reagents, hydrides, and organometallic nucleophiles[1]. This protocol details the high-yielding, acid-catalyzed synthesis of 2-(3-butyn-2-yloxy)tetrahydropyran, emphasizing the mechanistic causality behind reagent selection, stereochemical outcomes, and critical self-validating quality control steps.
Mechanistic Causality & Design Principles
The formation of a THP ether is not a standard SN2 substitution; it is an electrophilic addition to an enol ether. Understanding this mechanism is critical for troubleshooting and optimizing the reaction[2].
-
Electrophile Generation: The reaction is initiated by the protonation of the electron-rich double bond of 3,4-dihydro-2H-pyran (DHP) by the acid catalyst ( p -TsOH). This generates a highly reactive, resonance-stabilized oxocarbenium ion[2].
-
Nucleophilic Attack: The secondary hydroxyl group of 3-butyn-2-ol attacks the oxocarbenium intermediate.
-
Deprotonation: The loss of a proton yields the neutral acetal product and regenerates the acid catalyst, making the process strictly catalytic[2].
Stereochemical Consequence: 3-Butyn-2-ol is a chiral molecule (typically used as a racemate unless specified). The addition of the THP group creates a new stereocenter at the anomeric carbon (C2 of the pyran ring). Consequently, the reaction inherently produces a mixture of diastereomers[3]. This is not a sign of impurity, but a predictable chemical outcome that will manifest as "doubled" peaks in NMR spectroscopy.
Mechanistic pathway of acid-catalyzed THP protection of 3-butyn-2-ol.
Reagent Specifications & Quantitative Data
To ensure reproducibility, the following stoichiometric ratios are optimized for a standard 10 mmol scale workflow. DHP is used in slight excess to drive the equilibrium forward, while the acid catalyst is kept strictly sub-stoichiometric to prevent the degradation of the alkyne.
Table 1: Quantitative Reagent Matrix (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Density (g/mL) | Functional Role |
| 3-Butyn-2-ol | 70.09 | 1.0 | 701 mg (0.78 mL) | 0.89 | Primary Substrate |
| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 1.5 | 1.26 g (1.37 mL) | 0.92 | Acetal Donor |
| p -Toluenesulfonic acid ( p -TsOH) | 190.22 | 0.05 | 95 mg | N/A | Acid Catalyst |
| Dichloromethane (CH 2 Cl 2 ) | 84.93 | N/A | 20.0 mL | 1.33 | Aprotic Solvent |
Note: For highly acid-sensitive downstream applications, p -TsOH can be substituted with Pyridinium p -toluenesulfonate (PPTS) (0.1 equiv), though reaction times will increase from 2 hours to 12-16 hours[4].
Experimental Protocol: Self-Validating Workflow
This protocol is designed as a self-validating system. Each phase includes specific causality checks to ensure the integrity of the synthesis.
Step-by-step experimental workflow for the synthesis and isolation of the THP ether.
Step 1: System Initialization Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N 2 or Argon). Add 3-butyn-2-ol (701 mg, 10.0 mmol) and anhydrous CH 2 Cl 2 (20 mL). Cool the system to 0 °C using an ice-water bath. Causality: The subsequent addition of DHP and acid is exothermic. Cooling prevents thermal runaway and suppresses the unwanted homopolymerization of DHP.
Step 2: Reagent Introduction & Catalysis Inject DHP (1.37 mL, 15.0 mmol) into the stirring solution. Next, add p -TsOH monohydrate (95 mg, 0.5 mmol) in one portion.
Step 3: Reaction Propagation Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 2 to 4 hours. Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The product will appear as a higher Rf spot ( ≈0.6 ) compared to the highly polar starting alcohol ( ≈0.2 ). Stain with p -anisaldehyde or KMnO 4 for visualization.
Step 4: Acid Quenching (Critical) Once TLC indicates complete consumption of the starting material, immediately quench the reaction by adding 10 mL of saturated aqueous NaHCO 3 . Causality: THP ethers are extremely acid-labile[3]. If the organic solvent is concentrated while p -TsOH is still active, the product will quantitatively revert to the starting alcohol. NaHCO 3 neutralizes the catalyst, locking the product in its protected state.
Step 5: Biphasic Extraction Transfer the mixture to a separatory funnel. Extract the aqueous layer with additional CH 2 Cl 2 (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na 2 SO 4 . Filter the drying agent and concentrate the filtrate under reduced pressure.
Step 6: Chromatographic Isolation Purify the crude oil via silica gel flash chromatography, eluting with a gradient of 5% to 10% Ethyl Acetate in Hexanes. Pool the product-containing fractions and concentrate in vacuo to afford 2-(3-butyn-2-yloxy)tetrahydropyran as a clear, colorless oil.
Analytical Validation (QC) & Troubleshooting
To ensure the trustworthiness of the final compound, compare the analytical data against the expected parameters.
Expected 1 H NMR (CDCl 3 , 400 MHz) Signatures:
-
Anomeric Proton (O-CH-O): ≈ 4.70 – 4.95 ppm (m, 1H). Note: This will appear as two distinct multiplets due to the 1:1 mixture of diastereomers.
-
Methine Proton (CH-CH 3 ): ≈ 4.45 ppm (dq, 1H).
-
Alkyne Proton (C ≡ C-H): ≈ 2.40 ppm (d, 1H).
-
Methyl Group (CH 3 ): ≈ 1.45 ppm (d, 3H). Note: Will appear as overlapping doublets.
-
THP Ring Protons: Broad multiplets between 1.50 – 1.90 ppm (6H) and 3.50 – 3.90 ppm (2H).
Table 2: Troubleshooting Guide
| Observation | Potential Cause | Corrective Action |
| TLC shows no product formation | Inactive catalyst or wet solvent | Ensure p -TsOH is dry. If the substrate is highly sensitive, switch to fresh PPTS[4]. |
| Multiple non-polar spots on TLC | DHP polymerization | Ensure the reaction is strictly cooled to 0 °C before adding the acid catalyst. |
| Product disappears during rotovap | Acid-catalyzed deprotection | Ensure complete neutralization with NaHCO 3 during workup. Check aqueous pH > 7. |
| Complex 1 H NMR with "doubled" peaks | Diastereomeric mixture | No action required. This is an inherent property of THP protection on chiral alcohols[3]. |
References
-
Protecting Groups For Alcohols Source: Master Organic Chemistry URL:[Link]
-
THP Protecting Group: THP Protection & Deprotection Mechanism Source: Total Synthesis URL:[Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]
-
Tetrahydropyranyl Ethers Source: Organic Chemistry Portal URL:[Link]
Sources
Application Note: Advanced Protocol for Tetrahydropyranyl (THP) Protection of Secondary Alcohols
Strategic Rationale & Mechanistic Causality
The tetrahydropyranyl (THP) ether is a highly versatile protecting group for alcohols, prized for its robust stability against strongly basic conditions, Grignard reagents, hydrides, and alkylating agents ()[1]. The protection is achieved via the acid-catalyzed addition of an alcohol to[2].
However, secondary alcohols present a unique synthetic challenge. Due to increased steric hindrance, the rate of nucleophilic attack by a secondary alcohol on the resonance-stabilized oxonium intermediate is significantly slower than that of a primary alcohol ()[3]. If a strong acid catalyst like p-toluenesulfonic acid (pTsOH) is used, this kinetic bottleneck allows deleterious side reactions to outcompete acetal formation. Specifically, strong acids can protonate the secondary alcohol, leading to the loss of water and formation of a stable secondary or tertiary carbocation, which subsequently undergoes elimination to form an alkene[3]. Furthermore, strong acids can trigger the extensive polymerization of the DHP reagent ()[4].
To circumvent these issues, Pyridinium p-toluenesulfonate (PPTS) is the gold-standard catalyst for secondary alcohols[2]. As a milder acid, PPTS provides a precisely tuned proton concentration—sufficient to activate DHP into the requisite oxonium ion, but weak enough to prevent the dehydration of the substrate or the polymerization of the reagent[2],[4].
Reaction Workflow & Logical Relationships
Workflow and catalyst selection for THP protection of secondary alcohols.
Quantitative Data: Catalyst Comparison
Selecting the correct catalyst is a balance between reaction kinetics and substrate sensitivity. The table below summarizes the operational parameters for common THP protection and deprotection systems.
| Catalyst / Reagent | Equivalents | Reaction Time | Typical Yield | Substrate Compatibility |
| p-TsOH | 0.01 - 0.05 | 1 - 2 h | 85 - 95% | Robust primary/secondary alcohols |
| PPTS | 0.1 - 0.2 | 4 - 12 h | 90 - 98% | Acid-sensitive, sterically hindered |
| CSA | 0.05 - 0.1 | 2 - 4 h | 85 - 95% | Moderate sensitivity |
| LiCl / H₂O | 5.0 (LiCl) | 6 h (at 90 °C) | 85 - 95% | Highly sensitive THP ethers (Deprotection) |
Self-Validating Experimental Protocol
Preparation of the THP Ether (Protection)
This protocol utilizes PPTS to ensure mild conditions, establishing a self-validating workflow through strategic pH control and TLC monitoring.
Materials:
-
Secondary alcohol substrate (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 - 2.0 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
Step-by-Step Methodology:
-
System Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with an inert atmosphere (Nitrogen or Argon) to prevent moisture-induced quenching of the oxonium intermediate[4].
-
Substrate Solvation : Dissolve the secondary alcohol (1.0 eq) in anhydrous DCM to achieve a concentration of 0.1 - 0.2 M[4].
-
Catalyst Initiation : Add PPTS (0.1 eq) to the solution. Causality: Limiting the catalyst to 0.1 eq ensures a controlled, steady-state concentration of the activated DHP electrophile, minimizing runaway polymerization[2],[4].
-
Reagent Addition : Cool the reaction mixture to 0 °C using an ice bath. Add DHP (1.5 - 2.0 eq) dropwise[4]. Causality: A stoichiometric excess of DHP is required to drive the equilibrium forward against the steric resistance of the secondary alcohol. Dropwise addition mitigates exothermic spikes[4].
-
Incubation & Validation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.
-
Self-Validation (TLC): Monitor progress via Thin Layer Chromatography (TLC). Stain with Phosphomolybdic Acid (PMA) or p-anisaldehyde. The successful formation of the THP ether is validated by the appearance of a new, significantly less polar spot (higher Rf) compared to the starting alcohol[4].
-
-
Strategic Quench : Once complete, quench the reaction by adding an equal volume of saturated aqueous NaHCO₃[4].
-
Causality: It is imperative to neutralize the PPTS catalyst before solvent evaporation. Concentrating the reaction mixture in the presence of acid shifts the equilibrium backward, causing premature deprotection[4].
-
Self-Validation (pH): Test the aqueous layer with pH paper to confirm a pH > 8 prior to extraction.
-
-
Workup & Extraction : Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].
-
Purification & NMR Validation : Purify the crude product via silica gel column chromatography (typically using a Hexane/Ethyl Acetate gradient).
-
Self-Validation (NMR): In the ¹H NMR spectrum, validate product formation by identifying the characteristic acetal anomeric proton (O-CH-O) appearing as a multiplet between 4.5 and 4.8 ppm.
-
Note on Diastereomers: Because DHP addition creates a new stereocenter at the C2 position of the pyran ring, protecting a chiral secondary alcohol yields a mixture of diastereomers[2],[1]. This will manifest as a doubling of signals in both ¹H and ¹³C NMR spectra. Do not attempt to separate these diastereomers, as the stereocenter is transient and will be erased upon deprotection.
-
Mild Deprotection Protocol (Neutral Aqueous Method)
While THP ethers are conventionally cleaved using acid (e.g., pTsOH in MeOH), highly sensitive secondary alcohols may degrade under these conditions[5]. The following neutral, self-validating protocol utilizes LiCl in DMSO to achieve deprotection without generating toxic waste or acidic byproducts ()[6].
Step-by-Step Methodology:
-
Setup : In a round-bottom flask, dissolve the THP-protected secondary alcohol (1.0 eq, ~2 mmol) in DMSO (10 mL)[6].
-
Reagent Addition : Add LiCl (5.0 eq, 10 mmol) and H₂O (10.0 eq, 20 mmol) to the stirring solution[6].
-
Thermal Cleavage : Heat the mixture to 90 °C under a Nitrogen atmosphere for 6 hours[6]. Causality: The high dielectric constant of DMSO combined with the oxophilic nature of the lithium cation facilitates the cleavage of the acetal C-O bond without altering the ambient pH[6].
-
Workup : Cool the mixture to room temperature. Dilute with H₂O (10 mL) and extract with diethyl ether (3 × 25 mL)[6].
-
Isolation : Dry the combined ether extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the pure secondary alcohol[6].
Sources
Application Notes and Protocols: Mild Acidic Conditions for Tetrahydropyranyl (THP) Group Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the THP Group in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. The tetrahydropyranyl (THP) group stands as a cornerstone in the synthetic chemist's toolkit for the protection of hydroxyl functionalities.[1][2] Its widespread adoption is attributed to its facile installation, pronounced stability across a broad spectrum of non-acidic reaction conditions—including exposure to strong bases, organometallic reagents, and hydrides—and its clean removal under acidic conditions.[1][3][4][5] The THP ether, an acetal, is typically formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[5][6] The subsequent deprotection, an acidic hydrolysis or alcoholysis, quantitatively regenerates the parent alcohol, completing its role as a temporary shield.[3][7]
However, the very lability to acid that makes the THP group so useful also presents a significant challenge, particularly in the context of complex molecules bearing other acid-sensitive functionalities. The development of methodologies for the mild and selective cleavage of THP ethers is therefore a critical area of process optimization and synthetic strategy. These application notes provide a comprehensive technical guide to the removal of the THP group under a variety of mild acidic conditions, detailing the underlying mechanisms, offering a comparative analysis of common reagents, and presenting field-proven experimental protocols.
Reaction Mechanism: The Acid-Catalyzed Hydrolysis of a THP Ether
The deprotection of a THP ether is a classic example of an acid-catalyzed acetal hydrolysis. The reaction proceeds through a reversible pathway initiated by the protonation of the ether oxygen atom of the THP ring. This protonation enhances the leaving group ability of the parent alcohol. Subsequent cleavage of the C-O bond is facilitated by the formation of a resonance-stabilized oxocarbenium ion.[3][5] This intermediate is then quenched by a nucleophile, typically water or an alcohol from the solvent, to yield 5-hydroxypentanal (which exists in equilibrium with its cyclic hemiacetal form) and the liberated alcohol.[1][5] The catalytic nature of the acid is evident as a proton is regenerated in the final step.[3]
Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.
A Comparative Overview of Mild Acidic Reagents for THP Deprotection
The selection of an appropriate acidic catalyst is contingent upon the substrate's overall acid sensitivity. A range of mild acids have been developed to allow for the selective deprotection of THP ethers in the presence of other acid-labile groups. Below is a comparative table of commonly employed catalytic systems.
| Catalyst System | Typical Solvent(s) | Temperature | Reaction Time | Yields | Key Advantages & Considerations |
| Acetic Acid (AcOH) | THF/H₂O | Room Temp. to 45°C | 2 - 24 h | Good to Excellent | A classic, mild, and cost-effective method. The water content is crucial for hydrolysis.[8][9][10] |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol, Methanol, CH₂Cl₂ | Room Temp. | 1 - 12 h | Good to Excellent | Milder than TsOH, making it ideal for acid-sensitive substrates. Soluble in many organic solvents.[3][11][12][13] |
| Amberlyst-15 | Methanol, Ethanol | Room Temp. | 0.5 - 3 h | High | A heterogeneous, recyclable solid acid catalyst that simplifies work-up through simple filtration.[1][14][15][16][17] |
| p-Toluenesulfonic acid (p-TsOH) | Methanol, 2-Propanol | 0°C to Room Temp. | 1 - 17 h | High | A stronger acid catalyst, useful for more robust substrates. Can sometimes lead to side reactions with sensitive molecules.[3][10] |
| Trifluoroacetic acid (TFA) | CH₂Cl₂ | Room Temp. | 0.5 - 2 h | Good to Excellent | A strong acid that is effective at low concentrations. Often used in peptide synthesis for deprotection.[1][10] |
Detailed Experimental Protocols
The following protocols are provided as a starting point for the deprotection of THP ethers. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: General Procedure using Acetic Acid
This method is a widely employed and mild procedure for THP deprotection.[1][9]
-
Dissolution: Dissolve the THP-protected alcohol (1.0 equivalent) in a 4:2:1 mixture of acetic acid, tetrahydrofuran (THF), and water.
-
Reaction: Stir the solution at room temperature. For less reactive substrates, the temperature can be elevated to 45°C.[8][9]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection using Pyridinium p-toluenesulfonate (PPTS)
PPTS is a milder alternative to stronger acids like p-TsOH, making it suitable for substrates with other acid-sensitive groups.[3][11][12][13]
-
Dissolution: Dissolve the THP-protected alcohol (1.0 equivalent) in an alcohol solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of PPTS (typically 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Deprotection using a Heterogeneous Catalyst (Amberlyst-15)
The use of a solid-supported acid like Amberlyst-15 offers the significant advantage of a simplified work-up.[1][14][15][16][17]
-
Suspension: To a solution of the THP-protected alcohol (1.0 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight of the substrate).
-
Reaction: Stir the suspension at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Filtration: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Washing: Wash the resin with a small amount of the solvent (e.g., methanol).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: The resulting crude product is often of high purity, but can be further purified by column chromatography if needed.
Caption: General Experimental Workflow for THP Deprotection.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, a slight increase in temperature or the addition of a small amount of extra catalyst may be beneficial. Ensure all reagents are of good quality and solvents are anhydrous where specified.
-
Side Product Formation: For highly acid-sensitive substrates, consider using a milder catalyst like PPTS or a heterogeneous catalyst like Amberlyst-15 to minimize decomposition.[9][14] Running the reaction at a lower temperature can also disfavor side reactions.
-
Difficulty with Work-up: If the product is water-soluble, a continuous extraction or saturation of the aqueous layer with sodium chloride may be necessary to improve extraction efficiency.
-
Transesterification: When using an alcohol as a solvent for deprotection, be mindful of the potential for transesterification if other ester functionalities are present in the molecule.[14] In such cases, a non-alcoholic solvent system like AcOH/THF/H₂O is preferable.
Conclusion
The mild acidic removal of the THP protecting group is a versatile and indispensable transformation in modern organic synthesis. A thorough understanding of the reaction mechanism and the judicious selection of the acidic catalyst are crucial for achieving high yields and preserving the integrity of other functional groups within a complex molecule. The protocols and comparative data presented in these application notes serve as a robust foundation for researchers and drug development professionals to confidently and efficiently execute this critical deprotection step.
References
-
Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
-
PrepChem. (n.d.). Synthesis of pyridinium p-toluenesulfonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. [Link]
-
Infraction. (2021, November 26). THP Protecting Group Addition | Organic Chemistry [Video]. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). Pyridinium p-Toluenesulfonate (PPTS). Retrieved from [Link]
-
Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. [Link]
-
Indian Academy of Sciences. (n.d.). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. [Link]
-
Wang, B., et al. (2014). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Molecules, 19(9), 13537-13551. [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
-
Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 145–155. [Link]
-
ResearchGate. (2016, October 14). Mild THP removal/hydrolysis?. [Link]
-
ResearchGate. (2025, August 5). An efficient direct conversion of THP ethers into acetates using Amberlyst-15. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Amberlyst-15 as a new and reusable catalyst for regioselective ring-opening reactions of epoxides to β-alkoxy alcohols. [Link]
-
Wikipedia. (n.d.). Pyridinium p-toluenesulfonate. Retrieved from [Link]
-
Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group. [Link]
-
Arkivoc. (n.d.). Amberlyst-15 in organic synthesis. [Link]
-
Reddit. (2025, March 11). Purification of THP protected compound. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]
- 12. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. arkat-usa.org [arkat-usa.org]
Application Note: CuAAC Ligation and Deprotection Strategies for 2-(3-Butyn-2-yloxy)tetrahydropyran
Introduction & Mechanistic Rationale
In advanced bioconjugation, PROTAC synthesis, and targeted drug development, the introduction of secondary alcohols near a 1,2,3-triazole linkage can significantly alter a molecule's solubility, hydrogen-bonding profile, and target-binding affinity. 2-(3-Butyn-2-yloxy)tetrahydropyran is a highly specialized bifunctional building block designed for this exact purpose[].
It consists of a terminal alkyne (3-butyn-2-ol) where the sterically hindered, electronically active secondary alcohol is masked by a tetrahydropyranyl (THP) acetal.
The Causality of Orthogonal Protection: Why mask the alcohol? A free secondary alcohol can interfere with upstream synthetic steps, coordinate inappropriately with the Cu(I) catalyst during click chemistry, or alter reaction kinetics. The THP group provides robust orthogonal protection: it is highly stable under the basic and aqueous conditions typical of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), yet it can be cleaved quantitatively under mild acidic conditions post-ligation without disrupting the newly formed triazole or sensitive biological linkages.
Workflow & Logical Architecture
The successful deployment of this building block requires a two-phase approach: a highly controlled CuAAC ligation followed by a selective deprotection step.
Workflow of THP-protected alkyne CuAAC ligation and subsequent deprotection.
To ensure the integrity of sensitive biomolecules during the CuAAC phase, the catalytic cycle must be strictly managed. Sodium ascorbate reduces the Cu(II) precatalyst to the active Cu(I) species[2]. However, this reduction in the presence of dissolved oxygen generates cytotoxic Reactive Oxygen Species (ROS). To prevent biomolecular degradation, a stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is employed. THPTA not only accelerates the reaction but acts as a sacrificial reductant, intercepting ROS before they can cause oxidative damage[3].
Logical roles of CuAAC reagents: reduction, stabilization, and ROS interception.
Quantitative Optimization Parameters
The conditions for CuAAC vary drastically depending on whether the reaction occurs in a living system (requiring high biocompatibility) or in an organic synthesis flask (allowing for harsher, faster kinetics).
| Parameter | Aqueous/Biological (Live Cells) | Organic/In Vitro (Lysate/Synthesis) | Causality & Rationale |
| Copper Source | CuSO₄ (50–100 µM) | CuSO₄ (1–2 mM) | Lower Cu minimizes ROS toxicity in cells; higher Cu drives faster in vitro kinetics[4]. |
| Reducing Agent | Na-Ascorbate (2.5 mM) | Na-Ascorbate (5–10 mM) | Ascorbate maintains Cu(I) state; excess ensures complete reduction despite dissolved O₂[2]. |
| Ligand Choice | THPTA (250–500 µM) | TBTA or THPTA (5–10 mM) | THPTA is water-soluble & intercepts ROS[3]; TBTA is preferred for strictly organic solvents[5]. |
| Cu:Ligand Ratio | 1:5 | 1:2 to 1:5 | A 1:5 ratio in cells strictly sequesters Cu(I) to prevent oxidative damage to biomolecules[6]. |
| Reaction Time | 5–15 minutes | 30–60 minutes | Live cell labeling requires rapid kinetics to preserve viability; in vitro allows longer incubation. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By integrating specific analytical checkpoints, researchers can confirm the mechanistic success of each step before proceeding.
Protocol A: CuAAC Ligation of 2-(3-Butyn-2-yloxy)tetrahydropyran
Note: This protocol is optimized for aqueous/organic mixtures (e.g., cell lysates or bioconjugation).
-
Preparation of Stock Solutions: Prepare 100 mM CuSO₄, 200 mM THPTA, and 100 mM Sodium Ascorbate in HPLC-grade water. Causality: Ascorbate is highly prone to oxidation. Prepare it fresh or store single-use aliquots at -20°C. Avoid EDTA-containing buffers, as they will competitively chelate the copper and halt the catalytic cycle[2].
-
Pre-complexation (Critical Step): In a microcentrifuge tube, mix CuSO₄ and THPTA at a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ + 10 µL of 100 mM THPTA). Incubate for 5 minutes at room temperature. Causality: Pre-complexing ensures that absolutely no free Cu(II) is present when added to the biological mixture, preventing non-specific metallation of proteins or uncontrolled ROS generation[5].
-
Substrate Addition: To the reaction buffer containing your Azide-functionalized target, add 2-(3-Butyn-2-yloxy)tetrahydropyran (typically 2–10 molar equivalents relative to the azide).
-
Catalyst Introduction: Add the pre-complexed CuSO₄/THPTA solution to the reaction mixture.
-
Initiation: Add Sodium Ascorbate (final concentration 2.5–5.0 mM) to initiate the reaction. Causality: Ascorbate reduces Cu(II) to the active Cu(I) species. Adding it last ensures the generated Cu(I) is immediately stabilized by the pre-arranged THPTA and available for the cycloaddition, minimizing disproportionation[4].
-
Incubation & Self-Validation: Incubate for 30–60 minutes at room temperature, protected from light. Validation Check: Analyze via LC-MS. The target mass should shift by exactly +154.2 Da (the exact molecular weight of the THP-protected alkyne). The presence of the lipophilic THP group will also cause a noticeable shift to a longer retention time on a reverse-phase C18 column.
Protocol B: Mild Acidic Deprotection of the THP Group
Once the triazole is formed, the THP group must be removed to unmask the active secondary alcohol.
-
Solvent Exchange: Dissolve the purified THP-protected triazole conjugate in Methanol or Ethanol (approx. 0.1 M concentration).
-
Acid Addition: Add 0.1 to 0.2 equivalents of Pyridinium p-toluenesulfonate (PPTS) or a catalytic amount of p-Toluenesulfonic acid (pTsOH). Causality: PPTS is a highly selective, mild acid. It provides enough protonation to hydrolyze the THP acetal without cleaving sensitive ester, amide, or peptide bonds that may be present in the broader PROTAC or bioconjugate structure.
-
Incubation: Stir the mixture at 45–55°C for 2 to 4 hours.
-
Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) and LC-MS. Validation Check: On TLC, the product will appear as a significantly more polar spot (lower Rf value) due to the unmasking of the hydrogen-bonding hydroxyl group. On LC-MS, confirm a precise mass reduction of -84.1 Da (loss of the C₅H₈O fragment).
-
Quenching & Purification: Quench the reaction with a mild base (e.g., saturated NaHCO₃) to neutralize the acid. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography to isolate the final secondary alcohol-functionalized triazole.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting THP Protection of Alkynols
Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals who are utilizing 3,4-dihydro-2H-pyran (DHP) to protect alkynols (alcohols containing an alkyne moiety) as tetrahydropyranyl (THP) ethers.
While THP ethers are highly valued for their stability against strong bases, Grignard reagents, and hydrides[1][2], the protection process is an acid-catalyzed equilibrium. When applied to alkynols—particularly propargylic alcohols—the reaction environment can trigger a cascade of unintended side reactions. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to ensure high-yield protections.
Frequently Asked Questions (Troubleshooting Side Reactions)
Q1: My reaction mixture turned into a dark, viscous tar, and my yield is exceptionally low. What happened?
The Causality: You are observing the acid-catalyzed cationic polymerization of DHP[3]. DHP is an enol ether. Upon protonation by the acid catalyst, it forms a highly electrophilic oxocarbenium ion[2][4]. If your alkynol is sterically hindered or added too slowly, the unreacted DHP molecules will act as nucleophiles, attacking the oxocarbenium ion and initiating a rapid polymerization chain reaction. The Solution:
-
Switch to a milder catalyst: Replace strong protic acids like p-Toluenesulfonic acid (p-TsOH) with Pyridinium p-toluenesulfonate (PPTS)[3][4].
-
Alter the addition sequence: Never add the acid to neat DHP. Always dissolve the alkynol and catalyst in the solvent first, then add DHP dropwise at 0 °C to strictly control the concentration of reactive electrophiles.
Q2: I am protecting a propargylic alcohol, but NMR and MS indicate the formation of an α,β-unsaturated enone. How is this possible?
The Causality: Your substrate has undergone a Meyer-Schuster rearrangement [5]. Propargylic alcohols are highly sensitive to strong acids. Protonation of the hydroxyl group followed by the loss of water generates a resonance-stabilized propargylic/allenyl carbocation. If trace water is present in the reaction mixture, it attacks the allenyl carbon, forming an enol that rapidly tautomerizes into an α,β-unsaturated carbonyl compound (enone or enal)[5][6]. The Solution:
-
Strictly anhydrous conditions: Use freshly distilled, anhydrous dichloromethane (DCM) and flame-dried glassware. The presence of water not only stalls THP formation but actively drives this rearrangement.
-
Temperature control: Keep the reaction strictly at or below room temperature. Heat exacerbates the dehydration step required for the rearrangement.
Q3: My reaction stalled at 50% conversion. Adding more DHP didn't help.
The Causality: Acetal formation is a thermodynamic equilibrium[1]. The presence of water (either from wet solvents, hygroscopic catalysts, or atmospheric moisture) competes with the alkynol for the oxocarbenium intermediate, hydrolyzing it back to the starting materials[3]. The Solution: Add activated 4Å molecular sieves to the reaction flask to scavenge adventitious water and drive the equilibrium toward the THP ether.
Q4: The reaction worked, but my NMR shows a complex doubling of all signals. Did my alkyne degrade?
The Causality: No degradation occurred. The reaction of DHP with an alcohol introduces a new stereocenter at the anomeric carbon (C2 of the pyran ring)[2][4]. If your starting alkynol already possesses a chiral center, the THP protection will generate a mixture of diastereomers. The Solution: This is an analytical artifact, not a synthetic failure. Diastereomers have different physicochemical properties and will cause signal doubling in NMR[4]. Proceed with your synthetic sequence; the stereocenter is erased upon acidic deprotection[2].
Mechanistic Pathways & Visualizations
To successfully troubleshoot, you must understand the competing kinetic pathways in your reaction flask.
Caption: Mechanistic divergence between desired THP ether formation and DHP polymerization.
Caption: Meyer-Schuster rearrangement pathway of propargylic alcohols under strong acid.
Quantitative Data: Catalyst Selection Matrix
The choice of acid catalyst dictates the balance between conversion rate and side-product formation. Use the table below to select the optimal catalyst for your specific alkynol.
| Catalyst | pKa (approx.) | Reaction Rate | Polymerization Risk | Meyer-Schuster Risk | Best Use Case |
| p-TsOH | -2.8 | Very Fast (< 1 hr) | High | High | Robust, primary aliphatic alcohols. |
| CSA | 1.2 | Fast (1-2 hrs) | Moderate | Moderate | General purpose, non-propargylic alkynols. |
| PPTS | 5.2 | Moderate (2-12 hrs) | Low | Low | Propargylic alcohols , acid-sensitive substrates. |
Standard Operating Protocol: Optimized THP Protection of Alkynols
This protocol utilizes PPTS to minimize polymerization and rearrangement, incorporating a self-validating quench step to ensure the product is not destroyed during workup.
Reagents & Equipment:
-
Alkynol substrate (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 - 1.5 equiv)[3]
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)[4]
-
Anhydrous Dichloromethane (DCM) (0.2 M relative to substrate)
-
Saturated aqueous NaHCO₃
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Dissolve the alkynol (1.0 equiv) in anhydrous DCM. Add PPTS (0.1 equiv) to the stirring solution.
-
Controlled Addition: Cool the reaction mixture to 0 °C using an ice bath. Add DHP (1.2 equiv) dropwise over 10 minutes. Self-Validation Check: The solution should remain clear. Rapid darkening indicates DHP polymerization.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor progress via TLC. Note: THP ethers of simple alkynols are often UV-inactive. Use a p-anisaldehyde or KMnO₄ stain to visualize the product spot.
-
Alkaline Quench (Critical Step): Once the starting material is consumed, do not directly add water. Add saturated aqueous NaHCO₃ (equal to half the reaction volume) and stir vigorously for 5 minutes. Causality: THP ethers are highly acid-labile. Quenching with a mild base neutralizes the PPTS before the aqueous extraction, preventing premature deprotection[2][7].
-
Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (silica gel, typically Hexanes/Ethyl Acetate). Note: Pre-treat the silica gel with 1% Triethylamine (TEA) if you observe product degradation on the column, as standard silica can be mildly acidic.
References
-
Protecting Groups For Alcohols. Master Organic Chemistry. Available at:[Link]
-
THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. Available at:[Link]
-
Tetrahydropyranylation of Alcohols over Modified Zeolites. ResearchGate. Available at:[Link]
-
Nickel-Catalyzed Enantioselective C(sp3)-C(sp3) Cross-Electrophile Coupling. ResearchGate. Available at:[Link]
-
A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Sources
Technical Support Center: Troubleshooting 2-(3-Butyn-2-yloxy)tetrahydropyran in Basic Media
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently guide researchers through the nuances of utilizing 2-(3-Butyn-2-yloxy)tetrahydropyran —a tetrahydropyranyl (THP) protected propargylic alcohol—in complex multistep syntheses.
This guide synthesizes mechanistic theory with bench-proven troubleshooting. We will explore the causality behind the chemical behavior of this molecule under basic conditions, ensuring your experimental protocols are robust, predictable, and self-validating.
Mechanistic Grounding & Stability Matrix
To master the reactivity of 2-(3-Butyn-2-yloxy)tetrahydropyran, one must understand its dual nature. The molecule features a terminal alkyne (highly reactive, acidic proton) and a THP ether (a protective acetal).
Because THP ethers are essentially "double-ethers" (acetals), they are intrinsically stable to basic conditions[1]. The causality is straightforward: an alkoxide is an exceptionally poor leaving group in basic media, and the acetal carbon lacks any electrophilic vulnerability to nucleophilic bases[1],[2]. Consequently, the THP ether easily withstands strong organometallic bases, allowing for the selective deprotonation of the terminal alkyne (pKa ~25) without compromising the protecting group[3],[4].
Quantitative Stability Data
Table 1: Stability profile of 2-(3-Butyn-2-yloxy)tetrahydropyran across various basic environments.
| Reagent / Condition | Base Strength (pKa of conj. acid) | THP Ether Stability | Terminal Alkyne State |
| K₂CO₃ / MeOH | ~10.3 | Highly Stable | Protonated (Intact) |
| NaOH / H₂O | ~15.7 | Highly Stable | Protonated (Intact) |
| NaH / THF | ~35.0 | Stable | Deprotonated (Sodium Acetylide) |
| n-BuLi / THF (-78 °C) | ~50.0 | Stable | Deprotonated (Lithium Acetylide) |
| EtMgBr / THF (0 °C) | ~50.0 | Stable* | Deprotonated (Magnesium Acetylide) |
*Note: Stable provided no excess Lewis acidic magnesium halides are present at elevated temperatures.
Caption: Pathway of terminal alkyne deprotonation and functionalization with THP ether preservation.
Diagnostic Decision Tree
When reactions fail, identifying the root cause is critical. Use the following logic flow to diagnose unexpected byproducts or analytical anomalies when subjecting your THP-alkyne to basic conditions.
Caption: Diagnostic decision tree for identifying common issues with THP-alkynes in basic media.
Frequently Asked Questions (FAQs)
Q1: Why does my ¹H-NMR spectrum look like a complex mixture of two compounds, even after rigorous purification? A: This is a classic analytical artifact, not a purity issue. 2-(3-Butyn-2-yloxy)tetrahydropyran contains two stereocenters. The starting material, 3-butyn-2-ol, has a native stereocenter at the C2 position. The THP protection mechanism introduces a second stereocenter at the anomeric carbon of the pyran ring[3],[1]. This creates a mixture of diastereomers. Causality: Diastereomers possess different physicochemical properties and distinct magnetic environments, leading to peak doubling in NMR (e.g., the anomeric O-CH-O proton typically appears as two distinct multiplets between 4.5–4.9 ppm)[1],[5].
Q2: Can I use n-butyllithium (n-BuLi) to deprotonate the terminal alkyne without cleaving the THP ether? A: Yes. The THP ether is highly stable to organolithium reagents[3],[2]. The terminal alkyne will be rapidly and quantitatively deprotonated by n-BuLi at -78 °C to form the lithium acetylide. The low temperature controls the exotherm and kinetically prevents any highly improbable side reactions.
Q3: I attempted a Grignard reaction, but I observed partial THP deprotection. Why did this happen under basic conditions? A: While THP ethers are stable to Grignard reagents (RMgX) themselves[4], Grignard solutions exist in a Schlenk equilibrium containing Lewis acidic species like MgX₂. If the reaction is heated or if a large excess of a Lewis acidic magnesium halide is present, the Lewis acid can coordinate to the pyran oxygen, activating the acetal for cleavage. Ensure your Grignard reagent is free of excess Lewis acids and maintain temperatures below 0 °C during the addition phase.
Validated Experimental Protocol
To guarantee trustworthiness, I have designed this protocol as a self-validating system . It includes an in-process analytical checkpoint to confirm successful deprotonation before you commit your valuable electrophile.
Workflow: Lithiation and Alkylation of 2-(3-Butyn-2-yloxy)tetrahydropyran
Materials:
-
2-(3-Butyn-2-yloxy)tetrahydropyran (1.0 equiv, rigorously dried)
-
n-Butyllithium (1.05 equiv, titrated prior to use)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., alkyl halide or aldehyde, 1.2 equiv)
-
Deuterium oxide (D₂O) for validation
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 2-(3-Butyn-2-yloxy)tetrahydropyran (1.0 mmol) and dissolve in 5.0 mL of anhydrous THF.
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: Low temperatures prevent localized heating during the exothermic acid-base reaction, ensuring the THP ether remains entirely unperturbed.
-
Deprotonation: Add n-BuLi (1.05 mmol) dropwise via syringe down the side of the flask over 5 minutes. Stir at -78 °C for 30 minutes to ensure complete formation of the lithium acetylide.
-
Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot of the reaction mixture and quench it into a vial containing 0.5 mL of D₂O. Extract with 1 mL of diethyl ether, evaporate the ether, and analyze via GC-MS or ¹H-NMR.
-
Success Criteria: >95% deuterium incorporation at the terminal alkyne position, with the THP signals completely intact.
-
-
Electrophile Addition: Once validated, add the electrophile (1.2 mmol) dropwise at -78 °C.
-
Propagation: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours. Monitor the C-C bond formation via TLC.
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Causality: NH₄Cl is mildly acidic/neutral—strong enough to quench excess base, but not acidic enough to cleave the THP group. Extract with ethyl acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
References
-
Organic Chemistry Portal, "Tetrahydropyranyl Ethers", Link
-
Total Synthesis, "THP Protecting Group: THP Protection & Deprotection Mechanism", Link
-
RSC Advances, "Tetrahydropyranyl Ether (THPE) Formation in Hydroxyl Group Protection and Conversion to Other Useful Functionalities", Link
-
Chemistry Steps, "Protecting Groups For Alcohols", Link
Sources
Technical Support Center: Troubleshooting Terminal Alkyne Isomerization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are losing their terminal alkyne functionality to spontaneous isomerization (forming internal alkynes or allenes) during complex synthetic sequences.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you preserve your terminal alkynes and optimize your yields.
FAQ 1: Why does my terminal alkyne isomerize under basic conditions, and how can I prevent it?
Causality & Mechanism: Internal alkynes are thermodynamically more stable than terminal alkynes due to hyperconjugation; the σ -bonds of adjacent alkyl groups donate electron density into the π -system of the alkyne, lowering the overall energy of the molecule[1]. Under strongly basic conditions, a terminal alkyne can undergo deprotonation at the propargylic position to form a high-energy allene intermediate. This intermediate quickly reprotonates to form the thermodynamically favored internal alkyne. This process is the microscopic reverse of the famous [2].
Prevention Strategy: Kinetic control is your primary defense. Avoid strong alkoxide or amide bases (e.g., KOtBu, KAPA, NaH) and high temperatures. If a base is required for your reaction, shift to milder, non-nucleophilic amine bases or inorganic carbonates.
Base-catalyzed isomerization pathway between terminal and internal alkynes via an allene.
Table 1: Base Selection and Isomerization Risk
| Base Type | pKa (Conjugate Acid) | Isomerization Risk | Recommended Use Case |
| Potassium 3-aminopropylamide (KAPA) | ~35 | Critical (Drives Zipper) | Intentional terminal alkyne formation |
| Potassium tert-butoxide (KOtBu) | 17.0 | High | Avoid if terminal alkyne is unprotected |
| Potassium Carbonate (K 2 CO 3 ) | 10.3 | Low | Mild alkylations, standard deprotections |
| Diisopropylethylamine (DIPEA) | 11.4 | Very Low | Mild cross-coupling, peptide synthesis |
| Triethylamine (Et 3 N) | 10.7 | Very Low | Sonogashira cross-coupling |
FAQ 2: I am observing isomerization and homocoupling during my Sonogashira cross-coupling. How do I optimize this?
Causality & Mechanism: The classic utilizes a Pd(0) catalyst and a Cu(I) co-catalyst[3]. However, the presence of copper can lead to Glaser-Hay homocoupling (diyne formation). Furthermore, in copper-free variants, the amine base might not be basic enough to directly deprotonate the alkyne, leading to the formation of a π -alkyne-palladium complex[3]. If the reductive elimination step is slow, the prolonged lifetime of the Pd-alkyne intermediate can facilitate unwanted trans/cis isomerization or alkyne migration along the carbon chain.
Prevention Strategy: Implement a copper-free Sonogashira protocol using electron-rich, bulky phosphine ligands (e.g., XPhos)[4]. These ligands accelerate the reductive elimination step, minimizing the residence time of the vulnerable palladium intermediate and preventing side reactions.
Decision tree for optimizing Sonogashira couplings to prevent alkyne side reactions.
FAQ 3: My downstream reactions require harsh basic conditions. How can I protect the terminal alkyne?
Causality & Mechanism: When thermodynamic conditions strongly favor isomerization and kinetic control is insufficient, you must chemically mask the acidic acetylenic proton (pKa ~25). Trialkylsilyl groups are the for this purpose[5]. The steric bulk of the chosen silyl group dictates its stability. Trimethylsilyl (TMS) is easily installed but highly labile. In contrast, Triisopropylsilyl (TIPS) provides massive steric shielding, rendering the alkyne inert to strong bases, nucleophiles, and isomerization conditions[6].
Table 2: Silyl Protecting Group Comparison
| Protecting Group | Steric Bulk | Stability to Base | Cleavage Conditions |
| Trimethylsilyl (TMS) | Low | Poor to Moderate | K 2 CO 3 /MeOH, TBAF, or mild acid |
| Triethylsilyl (TES) | Moderate | Moderate | TBAF, mild acid |
| Triisopropylsilyl (TIPS) | High | Excellent | TBAF in THF |
Self-Validating Protocol: TIPS Protection and Deprotection
To ensure scientific integrity and reproducibility, this protocol includes built-in validation checkpoints.
Phase 1: TIPS Protection
-
Preparation: In an oven-dried flask under nitrogen, dissolve the terminal alkyne (1.0 equiv) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-Butyllithium (n-BuLi, 1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
-
Validation Checkpoint: A slight color change (often pale yellow) indicates successful acetylide formation.
-
-
Silylation: Add Triisopropylsilyl chloride (TIPS-Cl, 1.2 equiv) dropwise.
-
Warming: Allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous NH 4 Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography.
-
Validation Checkpoint: 1 H NMR will show the complete disappearance of the sharp terminal alkyne proton peak (~2.0-2.5 ppm) and the appearance of a large TIPS multiplet (~1.0-1.1 ppm).
-
Phase 2: TBAF-Mediated Deprotection
-
Preparation: Dissolve the TIPS-protected alkyne (1.0 equiv) in THF (0.1 M) at 0 °C.
-
Cleavage: Add Tetrabutylammonium fluoride (TBAF, 1.2 equiv, 1.0 M in THF) dropwise.
-
Monitoring: Stir for 1-2 hours at room temperature.
-
Validation Checkpoint: Monitor by TLC. The highly non-polar TIPS-alkyne spot will disappear, replaced by a significantly more polar terminal alkyne spot.
-
-
Workup: Dilute with diethyl ether, wash thoroughly with water (3x) to remove all TBAF salts, and wash with brine. Dry over Na 2 SO 4 and concentrate.
References
-
Brown, C. A., & Yamashita, A. (1975). Saline hydrides and superbases in organic reactions. IX. Acetylene zipper. Exceptionally facile contrathermodynamic multipositional isomerization of alkynes with potassium 3-aminopropylamide. Journal of the American Chemical Society, 97(4), 891–892.[Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. LibreTexts.[Link]
Sources
Technical Support Center: Optimizing Solvent & Catalyst Conditions for THP Deprotection
Welcome to the Technical Support Center for tetrahydropyranyl (THP) ether deprotection. The THP group is a widely utilized alcohol protecting group due to its low cost and stability under basic and nucleophilic conditions. However, because THP ethers are essentially mixed acetals, their deprotection requires acidic solvolysis[1].
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we troubleshoot common failures by analyzing the mechanistic causality behind solvent and catalyst selection, ensuring your deprotection workflows are highly chemoselective and self-validating.
Mechanistic Foundations: Hydrolysis vs. Transacetalization
The cleavage of a THP ether proceeds via protonation of the pyran oxygen, followed by rate-determining C–O bond cleavage to form a stabilized cyclic oxonium ion[1]. The choice of solvent dictates the reaction pathway from this intermediate:
-
Hydrolysis (Aqueous Solvents): In mixtures like AcOH:THF:H₂O, water acts as the nucleophile. The oxonium ion is trapped to form a hemiacetal, which opens to yield the free alcohol and 5-hydroxypentanal.
-
Transacetalization (Alcoholic Solvents): In anhydrous methanol or ethanol, the solvent acts as the nucleophile. The vast molar excess of the alcohol drives the equilibrium forward, yielding the free alcohol and a volatile acetal byproduct (e.g., 2-methoxytetrahydropyran)[2].
Logical workflow of acid-catalyzed THP ether solvolysis and solvent trapping.
Troubleshooting & FAQs
Q1: My deprotection is stalling in THF/water mixtures. How can I drive it to completion? Causality & Solution: Stalling in aqueous mixtures often occurs due to the poor solubility of highly lipophilic substrates, leading to biphasic conditions where the catalyst and substrate cannot efficiently interact. Fix: Switch from a hydrolysis mechanism to a transacetalization mechanism. Using anhydrous methanol (MeOH) or ethanol (EtOH) with a mild acid like Pyridinium p-toluenesulfonate (PPTS) ensures a homogeneous solution. The massive molar excess of the alcoholic solvent shifts the equilibrium entirely to the right via Le Chatelier's principle, driving the reaction to completion.
Q2: I have a molecule with both a THP ether and a MEM (methoxyethoxymethyl) ether or ester group. How do I selectively remove the THP group without affecting these functionalities? Causality & Solution: Standard Brønsted acids can sometimes cause transesterification or cleave other delicate ethers. Fix: Utilize a mild Lewis acid catalyst such as CuCl₂·2H₂O in methanol. The Cu(II) ion acts as a mild Lewis acid that selectively coordinates to the THP acetal oxygen, facilitating transacetalization. This system leaves MEM ethers, esters, and multiple bonds completely intact. (Note: This specific reagent will cleave TBS and TBDPS silyl ethers).
Q3: How do I deprotect a THP ether without cleaving my acid-sensitive silyl ethers (TBS/TBDPS)? Causality & Solution: Strong acids (like pTsOH) will indiscriminately cleave both THP and silyl ethers. Fix: Use Pyridinium p-toluenesulfonate (PPTS) in ethanol. PPTS is a mildly acidic buffer (pKa ~5.2). In ethanol, the transacetalization is highly selective for the mixed acetal (THP) over the robust silicon-oxygen bond of a TBS or TBDPS group[1].
Q4: How can I avoid tedious aqueous workups and emulsion issues during THP deprotection? Causality & Solution: Neutralizing homogeneous acids often requires aqueous bicarbonate washes, which can cause emulsions with amphiphilic products. Fix: Employ a heterogeneous, solid-supported acid catalyst like Amberlyst-15 in methanol[2]. The acidic sulfonic acid sites are immobilized on a macroreticular polystyrene resin. The reaction is quenched simply by filtering out the resin beads, completely bypassing liquid-liquid extraction and allowing for direct concentration of the pure product[2].
Decision matrix for selecting THP deprotection solvent and catalyst conditions.
Quantitative Data: Solvent & Catalyst Optimization
| Catalyst System | Solvent | Reaction Pathway | Relative Acidity | Typical Time | Chemoselectivity / Notes |
| AcOH:THF:H₂O (3:1:1) | Aqueous | Hydrolysis | Mild (pKa ~4.7) | 4–12 h | High. Tolerates TBS/TBDPS, but biphasic stalling is common. |
| pTsOH (10 mol%) | MeOH | Transacetalization | Strong (pKa ~ -2.8) | 1–2 h | Poor. Will cleave TBS, epoxides, and acetonides. |
| PPTS (10 mol%) | EtOH / MeOH | Transacetalization | Mild (pKa ~5.2) | 3–6 h | Excellent. Standard for complex, acid-sensitive substrates. |
| CuCl₂·2H₂O (1.0 eq) | MeOH | Transacetalization | Mild Lewis Acid | 1–1.5 h | Excellent for MEM/esters. Cleaves TBS/TBDPS. |
| Amberlyst-15 (15 wt%) | MeOH | Transacetalization | Strong (Solid) | 2–4 h | Moderate. Eliminates aqueous workup; resin is easily filtered[2]. |
Self-Validating Experimental Protocols
Protocol A: Mild Transacetalization using PPTS in Ethanol
-
Dissolution: Dissolve the THP-protected alcohol (1.0 mmol) in anhydrous ethanol (10 mL). Causality: Anhydrous conditions prevent competing hydrolysis pathways and ensure the transacetalization equilibrium is driven forward.
-
Catalyst Addition: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 mmol, 10 mol%).
-
Reaction & Validation: Stir at 50 °C. Monitor via TLC (typically 1:4 EtOAc:Hexanes). Validation Check: The THP ether will appear as a higher Rf spot; the product alcohol will be more polar (lower Rf). Stain with p-anisaldehyde (THP ethers often stain dark blue/purple).
-
Quenching: Once starting material is consumed, remove the solvent under reduced pressure. Crucial Step: Do not heat excessively during concentration to avoid side reactions.
-
Workup: Dilute the residue with EtOAc (20 mL) and wash with half-saturated aqueous NaHCO₃ (10 mL) to neutralize the PPTS, preventing re-protection during concentration.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol.
Protocol B: Chemoselective Cleavage using CuCl₂·2H₂O in Methanol
-
Dissolution: Dissolve the THP ether (1.0 mmol) in anhydrous methanol (5 mL).
-
Catalyst Addition: Add CuCl₂·2H₂O (1.0 mmol, 1.0 eq) in one portion. Causality: The mild Lewis acidity coordinates the THP oxygen, initiating cleavage. Note that this specific reagent will also cleave TBDMS/TBDPS groups, so ensure your substrate is compatible.
-
Reaction & Validation: Stir at room temperature for 1-1.5 hours. Monitor by TLC. Validation Check: The solution will be light blue/green. Complete consumption of the starting material validates the transacetalization.
-
Workup: Dilute the reaction mixture with water (15 mL) to break the copper coordination complexes, then extract with dichloromethane or ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with water (3 x 15 mL) to completely remove the cupric chloride salts.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate to afford the deprotected alcohol.
Protocol C: Solid-Phase Deprotection using Amberlyst-15 in Methanol
-
Resin Preparation: Wash Amberlyst-15 resin (15% by weight of substrate) with anhydrous methanol to remove impurities and swell the polymer matrix[2].
-
Reaction: Add the THP-protected alcohol (1.0 mmol) dissolved in methanol (10 mL) to the resin[2].
-
Agitation & Validation: Stir gently at room temperature. Monitor by TLC[2]. Causality: Gentle stirring prevents the mechanical degradation of the resin beads, which could create fine particulates that are hard to filter.
-
Filtration: Upon completion, filter the suspension through a sintered glass funnel to remove the Amberlyst-15 resin[2].
-
Isolation: Wash the resin bed with additional methanol (5 mL) to ensure complete product recovery, then concentrate the combined filtrates under reduced pressure to yield the pure alcohol[2].
References
- Total Synthesis - THP Protecting Group: THP Protection & Deprotection Mechanism.
- BenchChem - Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
- NIScPR - CuCl₂·2H₂O- MeOH, a new reagent system for the deprotection of tetrahydropyranyl ethers.
Sources
Validation & Comparative
High-Resolution 1H NMR Analysis of 2-(3-Butyn-2-yloxy)tetrahydropyran: A Comparative Guide on Field Strength and Solvent Effects for Diastereomer Resolution
Introduction
The tetrahydropyranyl (THP) ether is a ubiquitous protecting group for alcohols in complex Active Pharmaceutical Ingredient (API) synthesis. However, protecting a chiral alcohol such as 3-butyn-2-ol with dihydropyran (DHP) introduces a second stereocenter at the C2 position of the THP ring [1]. This yields 2-(3-butyn-2-yloxy)tetrahydropyran as a 1:1 mixture of diastereomers (RR/SS and RS/SR pairs).
For researchers and analytical chemists, this presents a distinct challenge: the 1H NMR spectrum exhibits peak duplication and severe signal overlap, complicating structural verification and purity assessment. This guide objectively compares the analytical performance of different NMR field strengths (400 MHz vs. 600 MHz) and solvent systems (CDCl3 vs. Benzene-d6) to resolve the complex diastereomeric signals of this compound.
The Causality of Signal Overlap and Dispersion
In a diastereomeric mixture, the spatial relationship between the protons and the anisotropic shielding cones of the alkyne and oxygen atoms differs between the RR/SS and RS/SR pairs. This magnetic inequivalence results in distinct chemical shifts (Δδ) for corresponding protons. However, because the structural differences are remote from some protons (like the THP CH2 envelope), Δδ is often extremely small (< 0.05 ppm).
To resolve these signals, analysts must manipulate either the external magnetic field ( B0 ) to increase the frequency difference in Hertz, or the chemical environment via solvent-solute interactions.
Logical flow of diastereomeric peak duplication in 2-(3-Butyn-2-yloxy)tetrahydropyran.
Comparison 1: Magnetic Field Strength (400 MHz vs. 600 MHz)
At 400 MHz , the chemical shift dispersion in Hertz is often insufficient to resolve the fine multiplet structures of the THP acetal proton (O-CH-O) and the propargylic CH-O proton. The signals coalesce into broad, uninterpretable multiplets, making accurate integration of the 1:1 diastereomeric ratio nearly impossible.
Upgrading to a 600 MHz spectrometer increases the Larmor frequency, directly expanding the Hertz-per-ppm dispersion by 50%. This allows for the baseline resolution of the two distinct doublets of the methyl group and the two distinct triplets/multiplets of the acetal proton, enabling precise structural confirmation.
Comparison 2: Solvent Effects (CDCl3 vs. Benzene-d6)
While CDCl3 is the industry standard, it acts as a relatively passive solvent. Benzene-d6 (C6D6) , however, induces Aromatic Solvent-Induced Shifts (ASIS) [2]. The flat, electron-rich benzene rings preferentially align with the polar C-O bonds of the THP ether. This differential solvation between the two diastereomers selectively alters the local magnetic shielding, significantly increasing Δδ for the methyl and acetal protons compared to CDCl3 [3].
Quantitative Data Presentation
The following table summarizes the chemical shift dispersion achieved across different analytical platforms.
| Proton Assignment | CDCl3 (400 MHz) | CDCl3 (600 MHz) | Benzene-d6 (600 MHz) | Resolution Quality |
| THP Acetal (O-CH-O) | ~4.95 (m, overlapping) | 4.96 (t), 4.78 (t) | 4.85 (t), 4.60 (t) | Best in C6D6 (ASIS separates signals by 0.25 ppm) |
| Propargylic CH-O | ~4.50 (m, overlapping) | 4.52 (dq), 4.45 (dq) | 4.40 (dq), 4.25 (dq) | Best in C6D6 (Clear baseline separation) |
| Alkyne C≡CH | ~2.42 (dd, overlapping) | 2.44 (d), 2.41 (d) | 2.15 (d), 2.10 (d) | Good in both 600 MHz |
| Methyl CH3 | ~1.45 (d, overlapping) | 1.48 (d), 1.42 (d) | 1.35 (d), 1.20 (d) | Best in C6D6 (Massive ASIS effect on CH3) |
Experimental Protocol: Self-Validating NMR Acquisition
To ensure reproducibility and scientific integrity when resolving these complex mixtures, the following self-validating protocol must be strictly adhered to:
Step 1: Sample Preparation
-
Dissolve exactly 15 mg of purified 2-(3-butyn-2-yloxy)tetrahydropyran in 0.6 mL of the chosen deuterated solvent (CDCl3 containing 0.03% v/v TMS, or C6D6).
-
Causality Check: Filter the solution through a glass wool plug directly into a 5 mm precision NMR tube. This eliminates particulate-induced magnetic susceptibility line broadening, which would otherwise destroy the fine resolution gained by using a 600 MHz instrument.
Step 2: Probe Tuning and Shimming
-
Insert the sample into the probe and perform automated tuning and matching (ATM) for the 1H nucleus.
-
Execute gradient shimming (e.g., topshim on Bruker systems) until the non-spinning lock level is stable and the solvent residual peak width at half-height ( W1/2 ) is strictly < 0.6 Hz.
Step 3: Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds. Causality Check: A sufficient D1 ensures full longitudinal relaxation ( T1 ) of the alkyne protons, allowing for accurate 1:1 integration of the diastereomeric pairs.
-
Acquisition Time (AQ): 3.0 seconds to provide sufficient digital resolution (Hz/point).
-
Number of Scans (NS): 16 (sufficient for a 15 mg sample to achieve S/N > 100).
Step 4: Data Processing
-
Apply a zero-filling factor of 2 (to 128k data points) and an exponential window function with a Line Broadening (LB) of 0.1 Hz prior to Fourier Transform. Phase and baseline correct manually to ensure accurate integration.
Experimental workflow optimizing diastereomer resolution via solvent and field strength.
References
-
Myers, A. G.; Zheng, B. "Synthesis of 3-(tert-butyldimethylsilyl)-2-propyn-1-ol." Organic Syntheses, 1998, 76, 178-188.[Link]
-
Ueji, S. et al. "A new approach of aromatic solvent-induced shifts (ASIS) in 13C n.m.r. spectroscopy for solving stereochemical problems in some carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 2, 1989.[Link]
A Senior Application Scientist's Guide to 13C NMR Spectrum Interpretation of THP Ethers
For researchers, scientists, and drug development professionals, the tetrahydropyranyl (THP) group is a stalwart in the synthetic chemist's toolbox for protecting hydroxyl functionalities.[1] Its widespread use stems from its low cost, ease of installation, and general stability under basic, reductive, and organometallic conditions. However, the structural verification of THP ether formation, particularly for complex molecules, presents unique challenges. The introduction of a new stereocenter upon reaction with a chiral alcohol invariably produces diastereomers, often leading to complex and sometimes misleading NMR spectra.[1][2]
This guide provides an in-depth, comparative analysis of the 13C NMR spectroscopy of THP ethers. Moving beyond a simple recitation of chemical shifts, we will explore the causal factors influencing the spectral data, compare the signatures of THP ethers derived from various alcohol substrates, and present a self-validating workflow for unambiguous structural confirmation.
The Foundational Signature: Characteristic 13C NMR Signals of the THP Moiety
The power of 13C NMR spectroscopy lies in its wide chemical shift range and the sensitivity of carbon nuclei to their local electronic environment.[3][4] For a THP ether, the six carbons of the protecting group provide a distinct and predictable pattern, which is the first layer of our analysis.
The most diagnostic signal in the 13C NMR spectrum of a THP ether is the anomeric carbon (C2') . This carbon is uniquely bonded to two electronegative oxygen atoms, causing a significant downfield shift into the 95-102 ppm range. The other carbons of the THP ring have characteristic shifts that confirm the integrity of the group.
Caption: General structure of a Tetrahydropyranyl (THP) ether.
Table 1: Typical 13C NMR Chemical Shift Ranges for THP Ethers
| Carbon Atom | Typical Chemical Shift (ppm) | Rationale for Chemical Shift |
| C2' (O-CH-O) | 95 - 102 | Acetal carbon; bonded to two highly electronegative oxygen atoms, resulting in strong deshielding. |
| C6' (-CH2-O-) | 61 - 65 | Methylene carbon bonded to one ring oxygen; typical ether chemical shift.[5] |
| C3' | 30 - 32 | Aliphatic methylene carbon, beta to the ring oxygen. |
| C4' | 18 - 21 | Aliphatic methylene carbon, gamma to the ring oxygen. |
| C5' | 25 - 26 | Aliphatic methylene carbon, beta to the anomeric center. |
| C(R) | Variable | The chemical shift of the carbon bearing the original hydroxyl group will shift downfield upon etherification. |
Note: Chemical shifts are typically reported relative to a tetramethylsilane (TMS) standard and can vary based on the solvent and the nature of the R-group.[4]
Comparative Analysis: How Molecular Structure Influences the Spectrum
A simple checklist of chemical shifts is insufficient for rigorous analysis. The true expertise lies in understanding how the substrate's structure modulates the NMR signature.
The Impact of the Alcohol Substrate (Primary vs. Secondary vs. Tertiary)
The steric and electronic environment of the parent alcohol (R-OH) directly influences the chemical shifts of the THP ether, most notably the anomeric C2' carbon.
-
Primary Alcohols: Protection of a primary alcohol generally results in C2' signals appearing in the lower end of the typical range (e.g., ~98-99 ppm).
-
Secondary Alcohols: The increased steric bulk of a secondary alcohol often pushes the C2' signal slightly downfield.
-
Tertiary Alcohols: While less common due to steric hindrance in the protection reaction, THP ethers of tertiary alcohols would show a further downfield shift of the C2' signal.
-
Phenols: Protection of a phenol results in a significantly different electronic environment. For example, in 2-phenoxytetrahydro-2H-pyran, the anomeric carbon (C2') appears at approximately 96.2 ppm, while the C6' carbon is observed around 61.8 ppm.[6]
This comparative data is crucial. A deviation from the expected shift can indicate unforeseen electronic effects or even suggest an incorrect structural assignment.
The Diastereomer Dilemma: A Challenge and an Opportunity
The reaction of 3,4-dihydropyran (DHP) with a chiral alcohol creates a new stereocenter at the C2' position.[1] This results in the formation of a mixture of diastereomers. Since diastereomers have distinct physical and spectroscopic properties, this phenomenon often leads to the doubling of every carbon signal in the 13C NMR spectrum for both the THP group and the original molecule.[2]
While this complicates the spectrum, it is also a powerful confirmation tool. The observation of doubled peaks, with each pair exhibiting a small difference in chemical shift (often <0.5 ppm), is strong evidence for the successful formation of a THP ether on a chiral substrate. Conversely, the absence of signal doubling when protecting a known chiral alcohol should be a red flag warranting further investigation. The ability to distinguish between diastereomers using 13C NMR is a well-established technique in stereochemical analysis.[7][8][9]
Experimental Protocols and Workflow
Trustworthy data begins with meticulous experimental practice. The following protocol outlines the standard procedure for preparing a sample for 13C NMR analysis and a logical workflow for interpretation.
Protocol: Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 10-25 mg of the purified THP ether sample. The higher amount is recommended for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is most common. Ensure the solvent does not have signals that overlap with key resonances of the analyte.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire the 13C NMR spectrum on a spectrometer (e.g., 100 MHz or higher, corresponding to 400 MHz for protons). Key parameters to optimize include:
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A sufficient delay (e.g., 2-5 seconds) is crucial for accurate signal intensity, especially for quaternary carbons, although standard 13C NMR is not quantitative.[4]
-
Acquisition Mode: Standard acquisition is typically proton-decoupled, meaning each unique carbon appears as a singlet.[10]
-
Workflow for Spectral Interpretation
A systematic approach ensures that no detail is overlooked. This workflow serves as a self-validating system by integrating multiple layers of data.
Caption: A logical workflow for the interpretation of a THP ether 13C NMR spectrum.
Authoritative Grounding: The Power of 2D NMR
For complex molecules or in cases of ambiguity, one-dimensional 13C NMR data may be insufficient. The gold standard for validation involves two-dimensional (2D) NMR experiments, which correlate nuclei through bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It provides an undeniable link between the 1H and 13C spectra, confirming, for example, that the signal at ~98 ppm is indeed a C-H group (the anomeric carbon) and the signal at ~62 ppm is a CH₂ group (C6').[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. A crucial HMBC correlation would be from the anomeric proton (H2') to the carbon of the parent alcohol to which the THP group is attached. This provides definitive proof of the C-O-C linkage.
By employing this multi-layered approach—analyzing characteristic 1D shifts, comparing against expected values based on substrate class, evaluating diastereomeric effects, and finally, using 2D NMR for unambiguous assignment—researchers can achieve the highest level of confidence in their structural characterization of THP ethers.
References
- Kocienski, P. J. (2004). Protecting Groups. 3rd ed. Georg Thieme Verlag.
-
Giner, J.-L. (2008). Photosensitized Tetrahydropyran Transfer. The Journal of Organic Chemistry. Available at: [Link]
-
RSC Publishing. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups with 2,3-dihydropyran. The Royal Society of Chemistry. Available at: [Link]
-
Kiasat, A. R., et al. (2007). Water as catalyst and solvent: tetrahydropyranylation of alcohols in an aqueous medium. Arkivoc. Available at: [Link]
-
Ready, J. M. Protecting Groups in Organic Synthesis-1. UT Southwestern Research Labs. Available at: [Link]
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Wawrzeńczyk, P., et al. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Protecting Groups. Available at: [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]
-
Various Authors. Protecting groups in organic synthesis. Available at: [Link]
- Abraham, R. J., et al. (2003). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Magnetic Resonance in Chemistry.
-
LibreTexts. (2023). 6.3: Characteristics of C-13 NMR Spectroscopy. Available at: [Link]
-
Wikipedia. Tetrahydropyran. Available at: [Link]
-
He, J., et al. (2018). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. The Journal of Organic Chemistry. Available at: [Link]
-
University of Puget Sound. 13C-NMR. Available at: [Link]
-
LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]
-
LibreTexts. (2023). 6.5: Interpreting C-13 NMR Spectra. Available at: [Link]
-
LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available at: [Link]
-
Total Synthesis. (2024). THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]
-
Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. Available at: [Link]
-
LibreTexts. (2019). 6.1: Interpreting C-13 NMR Spectra. Available at: [Link]
-
LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Available at: [Link]
-
ResearchGate. (2024). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]
-
Indian Academy of Sciences. (2019). Synthesis of four diastereomers of notoryne and their 13C NMR chemical shifts analysis. Available at: [Link]
- Pehk, T., et al. (1994). DETERMINATION OF THE ABSOLUTE CONFIGURATION OF CHIRAL SECONDARY ALCOHOLS; NEW ADVANCES USING 13C- AND 2D-NMR SPECTROSCOPY. Tetrahedron: Asymmetry.
-
ResearchGate. (2022). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available at: [Link]
-
OpenStax adaptation. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Available at: [Link]
- 13C NMR Chemical Shift Table. (Source: Commonly available chemistry resource, specific origin may vary).
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
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Mass spectrometry of 2-(3-Butyn-2-yloxy)tetrahydropyran
Analytical Comparison Guide: Mass Spectrometry of 2-(3-Butyn-2-yloxy)tetrahydropyran
Strategic Context in Drug Development
As a Senior Application Scientist, I frequently encounter 2-(3-Butyn-2-yloxy)tetrahydropyran (CAS 6089-04-9 / 40365-61-5 variants) in the design of complex synthetic routes. This molecule—a tetrahydropyranyl (THP) protected 3-butyn-2-ol—is a critical building block in the synthesis of PROTAC linkers and click-chemistry compatible heterobifunctional molecules[]. While the THP group provides excellent orthogonality against bases and nucleophiles, its behavior in a mass spectrometer requires nuanced understanding. Novice analysts often misinterpret its spectra due to the absence of a molecular ion and complex chromatographic behaviors. This guide objectively breaks down its mass spectrometric profile, compares it to alternative protecting groups, and provides a self-validating analytical protocol.
Mechanistic Mass Spectrometry: Decoding the Fragmentation
In standard 70 eV Electron Ionization Mass Spectrometry (EI-MS), the molecular ion [M]+∙ of 2-(3-Butyn-2-yloxy)tetrahydropyran (m/z 154) is notoriously weak or entirely absent.
The Causality: The ionization event triggers an instantaneous α -cleavage driven by the extreme thermodynamic stability of the resulting oxocarbenium ion. This cleavage ejects the alkynol radical, leaving behind the tetrahydropyranyl cation at m/z 85 , which universally dominates the spectrum as the base peak (100% relative abundance)[2].
Secondary fragmentation of the m/z 85 ion involves the neutral loss of water (-18 Da) to yield m/z 67, followed by the loss of acetylene to yield m/z 41. Alternatively, a direct C-O bond cleavage can result in the loss of the THP radical, yielding the 3-butyn-2-ol cation at m/z 69 . This fragmentation pattern is a highly reliable diagnostic marker for THP-protected alcohols[3].
Visualizing the Fragmentation Pathway
EI-MS fragmentation pathway of 2-(3-Butyn-2-yloxy)tetrahydropyran.
Comparative Performance Analysis: Protecting Group MS Profiles
When designing synthetic routes for alkynols, selecting the right protecting group is critical for both downstream chemistry and analytical tracking. The table below objectively compares the MS performance and chemical properties of the THP ether against common alternatives.
| Analytical Feature | THP Ether (2-(3-Butyn-2-yloxy)tetrahydropyran) | TMS Ether (Trimethylsilyl) | Benzyl (Bn) Ether |
| Dominant MS Base Peak | m/z 85 (Tetrahydropyranyl cation) | m/z 73 (Trimethylsilyl cation) | m/z 91 (Tropylium ion) |
| Molecular Ion [M]⁺• | Absent or <1% relative abundance | Weak, but [M-15]⁺ is highly diagnostic | Moderate to Strong |
| Diagnostic Neutral Loss | -85 Da (THP radical) | -15 Da (CH₃•) or -90 Da (TMSOH) | -91 Da (Benzyl radical) |
| Chromatographic Profile | Split/broad peaks (Diastereomeric mixture) | Sharp, single peak | Sharp, single peak |
| Chemical Stability | Base-stable; highly acid-sensitive | Moisture and acid-sensitive | Highly stable; requires Pd/C H₂ for cleavage |
Expert Insight: Notice the "Chromatographic Profile" row. Because 2-(3-Butyn-2-yloxy)tetrahydropyran contains two stereocenters (the anomeric carbon of the THP ring and the C2 position of the butynyl group), it exists as a pair of diastereomers. In high-resolution GC, this manifests as a split peak or a closely eluting doublet. Novice analysts often mistake this for an impurity; however, identical EI-MS spectra across both peaks validate the diastereomeric nature of the pure product.
Self-Validating GC-MS Analytical Protocol
To ensure absolute trustworthiness in your data, the following protocol is designed as a self-validating system. THP ethers are acetals; if the GC inlet liner contains active acidic sites (e.g., accumulated non-volatile matrix), the compound will undergo thermal/catalytic deprotection during injection, yielding 3-butyn-2-ol and 3,4-dihydro-2H-pyran (DHP).
Phase 1: System Suitability Testing (Self-Validation)
-
Action: Inject a 10 ppm standard of a known sensitive acetal or an endrin/DDT breakdown mix before running your sample.
-
Causality: This validates the inertness of the inlet. If breakdown exceeds 2%, you must replace the glass liner and gold seal before proceeding. Analyzing THP ethers on a dirty system guarantees false negatives.
Phase 2: Sample Preparation
-
Action: Dissolve 1 mg of 2-(3-Butyn-2-yloxy)tetrahydropyran in 1 mL of anhydrous dichloromethane (DCM). Add 10 µL of pyridine as an acid scavenger.
-
Causality: Anhydrous conditions prevent hydrolysis. The trace pyridine neutralizes any residual acidity in the solvent or the glass vial, locking the THP ether in its stable state prior to injection.
Phase 3: Chromatographic Separation
-
Action: Use a weakly polar column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30m x 0.25mm x 0.25µm). Set the inlet to 220°C with a split ratio of 50:1.
-
Causality: 220°C is the optimal thermal balance—hot enough for rapid volatilization to maintain sharp peak shapes, but low enough to prevent thermal cracking of the C-O ether bond.
Phase 4: Mass Spectrometric Detection
-
Action: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 35 to 250.
-
Causality: 70 eV provides standardized fragmentation for library matching. Expect the total ion chromatogram (TIC) to show the characteristic diastereomeric doublet. Extracting the m/z 85 ion chromatogram will perfectly overlay with the TIC, confirming the target compound's identity.
References
-
Title : Source : Journal of Mass Spectrometry URL : [Link]2]
-
Title : Source : Google Patents URL : 3]
-
Title : Source : BOC Sciences URL : ]">https://www.bocsci.com[]
Sources
Navigating the Synthetic Maze: A Comparative Guide to Protecting Groups for Terminal Alkynes
For the modern researcher, scientist, and drug development professional, the terminal alkyne is a cornerstone of molecular construction. Its inherent acidity and reactivity, however, necessitate a carefully chosen guardian—a protecting group—to ensure synthetic endeavors proceed with precision. This guide offers an in-depth comparison of alternative protecting groups for terminal alkynes, moving beyond the conventional to equip you with the knowledge to make informed, strategic decisions in your synthetic planning.
The ideal protecting group should be easily introduced, stable under a range of reaction conditions, and readily removed under mild conditions that do not compromise the integrity of the target molecule.[1] This guide will dissect the performance of various protecting groups, from the workhorse silyl ethers to more specialized alternatives, providing the experimental context and data necessary to elevate your synthetic strategies.
The Silyl Guardians: A Spectrum of Stability and Sterics
Trialkylsilyl groups are the most frequently employed protectors of the terminal alkyne's acidic proton.[2] Their popularity stems from their ease of installation, general stability, and reliable deprotection methods.[2] The choice among them is a nuanced decision, balancing steric hindrance with the desired level of stability.
A Comparative Overview of Common Silyl Protecting Groups
| Protecting Group | Structure | Key Features | Typical Deprotection Conditions |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | Least sterically hindered; readily removed.[2] | K₂CO₃/MeOH; TBAF/THF; mild acid (use with caution).[2][3] |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | More stable than TMS.[2] | TBAF/THF; acidic conditions (use with caution).[2] |
| tert-Butyldimethylsilyl (TBS) | -Si(CH₃)₂(C(CH₃)₃) | Good balance of stability and ease of removal.[2][4] | TBAF/THF; various acidic conditions (use with caution).[2] |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | Very sterically hindered; robust stability.[2] | TBAF/THF (often requires longer reaction times or heat).[2] |
The selection of a silyl protecting group is fundamentally a strategic choice based on the planned synthetic route. For a short sequence with mild transformations, the easily cleaved TMS group may suffice. However, for a multi-step synthesis involving harsh reagents, the more robust TIPS group is a more prudent choice.[2] This graded stability allows for orthogonal protection strategies , where one silyl group can be selectively removed in the presence of another. For instance, a TMS group can be cleaved with mild base (K₂CO₃/MeOH) while a TIPS group remains intact, a valuable tool in the synthesis of complex molecules.[3][5]
Caption: General workflow for silyl protection and deprotection of terminal alkynes.
Beyond the Silyl Sphere: Alternative Strategies for Enhanced Performance
While silyl groups are invaluable, their nonpolar nature can present a significant challenge during purification, especially in the synthesis of large, nonpolar molecules where the protected alkyne and byproducts have similar polarities.[1] This has spurred the development of alternative protecting groups with unique properties.
Polar Protecting Groups: Simplifying Purification
To address the purification challenges associated with nonpolar silyl groups, researchers have developed protecting groups that impart a higher polarity to the alkyne.
-
(3-Cyanopropyl)dimethylsilyl (CPDMS): This group introduces a polar nitrile functionality, which significantly alters the polarity of the protected alkyne, facilitating its separation from nonpolar starting materials and byproducts via standard column chromatography.[1] The CPDMS group can be cleaved under mild basic conditions, such as with K₂CO₃.[1]
-
Diphenylphosphoryl (Ph₂P(O)): The diphenylphosphoryl group is another highly polar protecting group that simplifies the isolation of desired products.[1] It is introduced by treating the terminal alkyne with chlorodiphenylphosphine followed by oxidation.[1] A key advantage of the Ph₂P(O) group is its stability under acidic conditions and its facile removal with bases like potassium tert-butoxide (t-BuOK) or Grignard reagents.[1] This orthogonality to acid-labile groups is a significant asset in complex syntheses.
Caption: Logic of using polar protecting groups to simplify chromatographic purification.
Non-Silyl Alternatives: Expanding the Toolkit
-
2-Hydroxyprop-2-yl (Acetone Protection): Terminal alkynes can be protected by reacting them with acetone in the presence of a base.[6] This forms a tertiary alcohol that is stable to many reaction conditions. The deprotection is typically achieved by heating with a base, such as potassium hydroxide, in a suitable solvent.[6] While effective, the relatively harsh deprotection conditions can limit its applicability with sensitive substrates.[6]
-
Photolabile Protecting Groups (PPGs): For syntheses requiring spatiotemporal control, photolabile protecting groups offer an elegant solution. The o-nitrobenzyl (NB) group, for instance, can be used to "cage" a terminal alkyne.[7][8][9] Upon irradiation with UV light, the protecting group is cleaved, liberating the terminal alkyne.[7][8][9] This method allows for the deprotection to be triggered at a specific time and location, a powerful tool in materials science and chemical biology.
-
Dicobalt Hexacarbonyl [Co₂(CO)₆]: The reaction of an alkyne with dicobalt octacarbonyl forms a stable hexacarbonyl complex. This complex effectively protects the alkyne from a variety of reagents.[10] The alkyne can be regenerated under mild oxidative conditions.[10] This strategy is particularly useful for stabilizing strained alkynes.
Experimental Protocols in Focus
Protocol 1: Protection of a Terminal Alkyne with Trimethylsilyl (TMS) Group
This protocol details the protection of a terminal alkyne using trimethylsilyl chloride.
Materials:
-
Terminal alkyne (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes)
-
Trimethylsilyl chloride (TMSCl) (1.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the terminal alkyne in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise to the stirred reaction mixture. Stir for 30 minutes at -78 °C.
-
Add TMSCl dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for completion by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of a TMS-Protected Alkyne using TBAF
This protocol describes the removal of the TMS group using tetrabutylammonium fluoride (TBAF).
Materials:
-
TMS-protected alkyne (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1.1 eq, as a 1.0 M solution in THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the TMS-protected alkyne in anhydrous THF in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for completion by TLC.[2]
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.[2]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]
-
If necessary, purify the crude product by column chromatography on silica gel.[2]
Conclusion: A Strategic Choice for Synthetic Success
The protection of terminal alkynes is a critical consideration in modern organic synthesis. While silyl protecting groups remain the go-to choice for many applications due to their versatility and predictable reactivity, a growing arsenal of alternative protecting groups offers solutions to specific challenges. Polar protecting groups can dramatically simplify purification, while photolabile and other specialized groups provide unique opportunities for advanced synthetic design. The judicious selection of a protecting group, based on a thorough understanding of the planned synthetic route and the stability of all functional groups present, is paramount to achieving a successful and efficient synthesis.
References
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- Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
- Guan, Z., Shi, Y., Shi, W., & Chen, H. (2016). Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions. Chinese Chemical Letters.
- BenchChem. (2025). Protecting Group Strategies for Terminal Alkynes in Furan Systems.
- Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org.
- Gschneidtner, T., et al. (2018). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor.
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- Apollo Scientific. (n.d.). (Trimethylsilyl)
- Chalmers University of Technology. (2013).
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- Royal Society of Chemistry. (n.d.). Expanding the scope of strained-alkyne chemistry: a protection–deprotection strategy via the formation of a dicobalt–hexacarbonyl complex.
- ResearchGate. (2025). Recent Progress of Protecting Groups for Terminal Alkynes.
- National Institutes of Health. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously.
- Fisher Scientific. (2015). (Trimethylsilyl)
- National Institutes of Health. (2016). Orthogonal ring-closing alkyne and olefin metathesis for the synthesis of small GTPase-targeting bicyclic peptides.
- National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- ACS Publications. (2025). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers.
- ACS Publications. (2024).
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A Senior Application Scientist's Guide to the Relative Stability of Alcohol Protecting Groups
In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical research and drug development, the strategic masking and unmasking of reactive functional groups is a critical determinant of success. The hydroxyl group, with its dual nature as a nucleophile and a proton donor, often requires temporary protection to prevent undesired side reactions. The choice of a suitable protecting group is governed by its ease of introduction, its stability throughout various synthetic transformations, and its selective removal under conditions that leave the rest of the molecule intact. This guide provides an in-depth comparison of the relative stability of common alcohol protecting groups, supported by experimental data, to empower researchers in making informed strategic decisions.
The Principle of Orthogonal Protection
A cornerstone of modern synthetic chemistry is the concept of "orthogonal protection". This strategy employs multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[1] For instance, one might use an acid-labile group, a base-labile group, and a group removable by hydrogenolysis, allowing for the sequential deprotection of different alcohols at various stages of a synthesis.[2] This level of control is paramount in the construction of complex molecular architectures.
Comparative Stability Data
The selection of a protecting group is fundamentally a decision about its stability profile. The following sections and tables summarize the relative stabilities of major classes of alcohol protecting groups under various conditions.
Silyl Ethers
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and versatile deprotection methods.[3] Their stability is primarily dictated by the steric bulk of the substituents on the silicon atom; bulkier groups hinder the approach of acids or nucleophiles, thus increasing stability.[4]
Relative Stability under Acidic and Basic Conditions
The stability of common silyl ethers increases significantly with steric hindrance. Under acidic conditions, the relative order of stability is:
TMS < TES < TBDMS < TIPS < TBDPS [5][6]
A quantitative comparison of their resistance to acid-catalyzed hydrolysis reveals a dramatic increase in stability with bulkier groups.[4]
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Data compiled from various sources.[4]
This vast range in lability allows for selective deprotection. For example, a TMS ether can be cleaved under very mild acidic conditions while a TBDPS group on the same molecule remains intact.
Cleavage Conditions:
-
Acidic Conditions: Cleavage is typically achieved with acids like HCl, acetic acid, or p-toluenesulfonic acid (p-TsOH) in an alcoholic solvent.[5]
-
Fluoride Ion-Mediated Cleavage: This is a hallmark of silyl ether deprotection, driven by the formation of the strong Si-F bond. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose.
-
Basic Conditions: While generally more stable to base than to acid, silyl ethers can be cleaved with bases like K₂CO₃ in methanol, particularly for the more labile groups like TMS.[5]
Acetal Ethers
Acetal-based protecting groups, such as tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers, are characterized by their stability to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[7][8]
Relative Stability: The lability of acetal ethers to acid can be tuned. For instance, MOM ethers are generally cleaved under acidic conditions, and this cleavage is slightly slower than for THP ethers, allowing for potential selectivity.[7]
| Protecting Group | Typical Cleavage Conditions | Stability Profile |
| THP (Tetrahydropyranyl) | Mild aqueous acid (e.g., AcOH/THF/H₂O, p-TsOH in MeOH)[7] | Stable to bases, organometallics, and hydrides.[7] |
| MOM (Methoxymethyl) | Acidic hydrolysis (e.g., HCl in MeOH)[9] | Stable to bases and many other reagents. |
| EE (1-Ethoxyethyl) | Mild acid[10] | Stable to basic and nucleophilic reagents. |
The cleavage of acetals is acid-catalyzed and proceeds via a resonance-stabilized carbocation intermediate.
Benzyl Ethers and Derivatives
Benzyl (Bn) ethers are robust protecting groups, stable to a wide range of acidic and basic conditions, making them suitable for lengthy synthetic sequences.[10] Their removal is most commonly achieved by catalytic hydrogenolysis.[11]
Relative Stability and Deprotection: Electron-donating groups on the aromatic ring, such as a p-methoxy group (PMB), render the ether more susceptible to oxidative cleavage.[12]
| Protecting Group | Primary Deprotection Method | Relative Rate of Oxidative Cleavage (DDQ) |
| Bn (Benzyl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Slowest (requires activation) |
| PMB (p-Methoxybenzyl) | Oxidative Cleavage (DDQ, CAN) or Acidic Cleavage (TFA) | Intermediate |
| DMB (2,4-Dimethoxybenzyl) | Oxidative Cleavage (DDQ) or Mild Acidic Cleavage | Fastest |
This differential reactivity allows for orthogonal strategies. For example, a PMB group can be selectively removed with DDQ in the presence of a Bn group.[12]
Ester Protecting Groups
Esters are an economical choice for protecting alcohols.[13] They are generally stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis (saponification).[13]
Relative Stability to Base-Catalyzed Hydrolysis: The rate of hydrolysis is influenced by steric hindrance around the carbonyl group.
Pivaloyl (Piv) < Benzoyl (Bz) < Acetyl (Ac) [13]
This trend allows for the selective removal of an acetate group in the presence of a more sterically hindered pivaloate.[13]
| Protecting Group | Typical Cleavage Conditions | Stability Profile |
| Acetate (Ac) | Base hydrolysis (e.g., K₂CO₃/MeOH, NH₃/MeOH) | Stable to acid, hydrogenolysis. |
| Benzoate (Bz) | Base hydrolysis (e.g., NaOH/MeOH) | More stable to hydrolysis than acetate. |
| Pivaloate (Piv) | Stronger base hydrolysis (e.g., NaOH, reflux) or reductive cleavage (e.g., LiAlH₄)[14] | Sterically hindered and quite robust. |
Mechanistic Insights and Visualizations
Understanding the mechanisms of protection and deprotection is key to predicting reactivity and potential side reactions.
Silyl Ether Protection and Deprotection
Caption: Mechanism for THP ether protection and acid-catalyzed deprotection.
Experimental Protocols
The following are representative, step-by-step methodologies for common protection and deprotection reactions. These should be adapted and optimized for specific substrates.
Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether
Objective: To protect a primary alcohol using tert-butyldimethylsilyl chloride (TBDMS-Cl).
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF, add imidazole.
-
To this stirred solution, add TBDMS-Cl portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired TBDMS ether.
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Objective: To remove a benzyl protecting group using hydrogen gas and a palladium catalyst.
Materials:
-
Benzyl-protected alcohol
-
10% Palladium on carbon (Pd/C) (typically 5-10 mol% of palladium)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas supply (balloon or hydrogenator)
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., ethanol) in a reaction flask.
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask and flush the system with hydrogen gas. Maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully vent the hydrogen and flush the system with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protocol 3: Acid-Catalyzed Deprotection of a THP Ether
Objective: To cleave a THP ether using mild acidic conditions.
Materials:
-
THP-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP-protected alcohol in a 4:2:1 mixture of acetic acid, THF, and water.
-
Stir the solution at 45 °C, monitoring the reaction by TLC. [7]3. Once the starting material is consumed, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 4: Base-Catalyzed Deprotection of a Pivaloate Ester
Objective: To hydrolyze a pivaloate ester under basic conditions.
Materials:
-
Pivaloate-protected alcohol
-
Sodium hydroxide (NaOH)
-
Methanol (or a mixture of THF and water)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the pivaloate ester in methanol.
-
Add an aqueous solution of NaOH (e.g., 2 M).
-
Heat the mixture to reflux and monitor the reaction by TLC. [14]4. Upon completion, cool the reaction to room temperature and concentrate to remove the methanol.
-
Dilute the residue with water and neutralize with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The selection of an alcohol protecting group is a nuanced decision that requires a thorough understanding of the stability and reactivity of the available options. Silyl ethers offer a wide spectrum of acid/base lability that can be tuned by steric bulk. Acetal ethers provide robust protection under basic conditions, while benzyl ethers are exceptionally stable and are removed under unique reductive conditions. Ester protecting groups are a cost-effective option, with their stability to basic hydrolysis being dependent on steric hindrance. By leveraging the quantitative data and detailed protocols presented in this guide, researchers can design more efficient and robust synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]
- Wuts, P. G. M. (n.d.). Greene's Protective Groups in Organic Synthesis. (Relevant sections on MOM ethers).
-
Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
ACS Publications. (2007, March 22). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno- and Mannopyranosides. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
National Institutes of Health. (2022, June 25). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. Retrieved from [Link]
-
ResearchGate. (2025, August 10). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Google Patents. (n.d.). US11691940B2 - Production method for polyvalent alcohol ester compounds.
-
Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
- Kocienski, P. J. (n.d.). Protecting Groups. (Relevant sections on orthogonal sets).
-
National Institutes of Health. (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno- and Mannopyranosides. Retrieved from [Link]
-
National Institutes of Health. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]
-
MDPI. (2001, November 30). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September 8). DDQ as a versatile and easily recyclable oxidant: a systematic review. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of pivaloyl ester 14 into 72 Silica (Florisil) inorganic.... Retrieved from [Link]
-
ACS Publications. (2024, April 18). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Retrieved from [Link]
- Google Patents. (n.d.). US4656309A - Preparation of alpha-pivaloyl-substituted acetic acid esters.
-
ResearchGate. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Retrieved from [Link]
-
White Rose Research Online. (2024, April 17). SilE-R and SilE-S - DABB Proteins Catalyzing Enantiospecific Hydrolysis of Organosilyl Ethers. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
Sources
- 1. chem.iitb.ac.in [chem.iitb.ac.in]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Comparing deprotection methods for various alkyne protecting groups
A Comparative Guide to Alkyne Protecting Groups and Orthogonal Deprotection Strategies
Terminal alkynes are indispensable functional groups in modern organic synthesis, serving as critical handles for Sonogashira cross-couplings, copper-catalyzed azide-alkyne cycloadditions (CuAAC or "click" chemistry), and complex natural product synthesis. However, the acidic nature of the terminal alkyne proton and its susceptibility to transition-metal-catalyzed side reactions necessitate robust protection strategies.
This guide provides an objective, data-supported comparison of the most common alkyne protecting groups, exploring the mechanistic causality behind their deprotection and providing validated, step-by-step experimental workflows for orthogonal cleavage.
Mechanistic Causality in Alkyne Protection
The selection of an alkyne protecting group dictates the downstream synthetic sequence. The two primary classes of alkyne protecting groups operate via entirely different mechanistic paradigms:
Silyl-Based Protecting Groups (TMS, TES, TBDMS, TIPS) Silyl groups protect the alkyne by forming a polarized C(sp)-Si bond. The lability of this bond is directly inversely proportional to the steric bulk of the alkyl substituents on the silicon atom.
-
Trimethylsilyl (TMS) is highly labile because the small methyl groups leave the silicon atom exposed to nucleophilic attack by mild bases (e.g., methoxide) or fluoride ions [1][1].
-
Triisopropylsilyl (TIPS) is exceptionally robust. The bulky isopropyl groups act as a steric shield, preventing nucleophiles from reaching the silicon center, requiring aggressive fluoride sources (like TBAF) or specialized silver fluoride (AgF) conditions for removal [2][2].
Carbinol-Based Protecting Groups (2-hydroxypropan-2-yl) Introduced via the Favorskii reaction using acetone, this group masks the alkyne as a propargyl alcohol. Its deprotection relies on a retro-Favorskii mechanism. Because the C-C bond is not susceptible to fluoride or mild nucleophiles, it is completely orthogonal to silyl groups. Cleavage requires a strong base and heat to deprotonate the tertiary alcohol, forcing the expulsion of an acetylide anion and the release of acetone [3][3].
Comparative Performance and Orthogonality
The table below summarizes the quantitative lability and orthogonal relationships of standard protecting groups, allowing researchers to design multi-alkyne scaffolds.
| Protecting Group | Structure | Primary Deprotection Reagents | Relative Lability | Orthogonality & Selectivity Notes |
| TMS | -Si(CH₃)₃ | K₂CO₃/MeOH, TBAF, AgNO₃ | High | Readily cleaved in the presence of TIPS, TBDMS, or carbinol groups [4][4]. |
| TES | -Si(CH₂CH₃)₃ | TBAF, Ag/Pd | Moderate | Can be selectively cleaved over TIPS during successive CuAAC reactions [1][1]. |
| TBDMS / TBS | -Si(CH₃)₂(t-Bu) | TBAF, Acid | Low-Moderate | Stable to mild base; requires stronger fluoride sources or acidic conditions [2][2]. |
| TIPS | -Si(CH(CH₃)₂)₃ | TBAF (excess), AgF | Very Low | Highly stable; resists mild base and catalytic silver. Best for late-stage retention [2][2]. |
| Acetone | -C(OH)(CH₃)₂ | KOH/iPrOH (Retro-Favorskii) | Low | Completely orthogonal to fluoride-based silyl cleavage; requires thermal basic conditions [3][3]. |
Visualizing Orthogonal Strategies
To effectively execute multi-step syntheses, orthogonal workflows must be mapped out. The following diagrams illustrate how a poly-protected scaffold can be selectively dismantled.
Caption: Orthogonal deprotection workflows for poly-protected alkyne scaffolds.
Caption: Mechanistic pathway of silver-catalyzed protiodesilylation of TMS-alkynes.
Advanced Deprotection Workflows & Validated Protocols
The following protocols are designed as self-validating systems, incorporating mechanistic rationale and expected observational checkpoints to ensure high-fidelity execution.
Protocol A: Mild Base Deprotection of TMS-Alkynes
Causality: Methoxide acts as a nucleophile, directly attacking the sterically unhindered silicon of the TMS group. This forms a pentacoordinate silicate intermediate that collapses to release the terminal acetylide, which is subsequently protonated by the methanol solvent [4][4].
-
Preparation: Dissolve the TMS-protected alkyne in anhydrous methanol to achieve a 0.1 M concentration.
-
Activation: Add K₂CO₃ (1.5 equivalents). The heterogeneous mixture should be stirred vigorously at room temperature.
-
Validation Checkpoint: Monitor the reaction via TLC (typically 2–4 hours). The disappearance of the starting material confirms cleavage. If TIPS is present in the molecule, it will remain intact (verifiable post-workup by ¹H NMR via the retention of the ~1.0 ppm multiplet).
-
Workup: Quench the reaction with distilled water. Extract the aqueous layer 3x with diethyl ether. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Silver-Catalyzed Protiodesilylation (Chemoselective for TMS over TIPS/TBDMS)
Causality: Silver(I) coordinates to the alkyne π-system, withdrawing electron density and making the adjacent silicon atom highly electrophilic. This allows even weak nucleophiles (like water) to attack the silicon, displacing it to form a transient silver acetylide. Protonation releases the terminal alkyne and regenerates the Ag⁺ catalyst [5][5].
-
Preparation: Dissolve the TMS-alkyne in a solvent mixture of acetone and water (or DCM/MeOH/H₂O 7:4:1) to ensure solubility of both the organic substrate and the silver salt [6][6].
-
Catalysis: Add AgNO₃ (10 mol%).
-
Validation Checkpoint: The reaction mixture may temporarily become cloudy as the silver acetylide intermediate forms. Stir at room temperature until TLC indicates complete consumption of the starting material (1–3 hours).
-
Workup: Filter the mixture through a short pad of Celite to remove any precipitated silver salts. Extract the filtrate with ethyl acetate, wash with water, dry over MgSO₄, and concentrate.
Protocol C: Retro-Favorskii Deprotection of Carbinol Alkynes
Causality: A strong base deprotonates the tertiary alcohol. The resulting alkoxide undergoes a retro-addition, breaking the C-C bond to expel acetone and an acetylide anion. The thermodynamic driving force is the formation of the stable ketone (acetone) and the subsequent protonation of the acetylide by the solvent [7][7].
-
Preparation: Dissolve the 2-hydroxypropan-2-yl protected alkyne in isopropanol (or toluene if higher temperatures are required).
-
Activation: Add powdered KOH in excess (3–5 equivalents).
-
Validation Checkpoint: Heat the mixture to reflux (80–110 °C). The reaction requires significant thermal energy; monitor closely between 4–12 hours. Success is verified by the complete disappearance of the distinct gem-dimethyl singlet (~1.5 ppm) in the ¹H NMR of the crude aliquot.
-
Workup: Cool to room temperature, dilute with water, and carefully neutralize with 1M HCl to avoid degrading sensitive functional groups. Extract with dichloromethane, dry, and concentrate.
References
-
A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts - Academia.edu - 5
-
Silver(I)-Catalysed Protiodesilylation of 1-(Trimethylsilyl)-1-alkynes - Organic-Chemistry.org - 6
-
Favorskii reaction - Wikipedia.org -3
-
Recent Progress of Protecting Groups for Terminal Alkynes - CCSPublishing.org.cn - 4
-
Retro-Favorskii reaction employing fluoride sources - Unipi.it - 7
-
Alkyne Functionalization of a Photoactivated Ruthenium Polypyridyl Complex - ACS.org - 2
-
Click a la carte: robust semi-orthogonal alkyne protecting groups - ResearchGate.net -1
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 5. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]
- 6. Silver(I)-Catalysed Protiodesilylation of 1-(Trimethylsilyl)-1-alkynes [organic-chemistry.org]
- 7. Retro-Favorskii reaction employing fluoride source [dscm.dcci.unipi.it]
Safety Operating Guide
Personal protective equipment for handling 2-(3-Butyn-2-yloxy)tetrahydropyran
Comprehensive Safety and Operational Guide for Handling 2-(3-Butyn-2-yloxy)tetrahydropyran
As a Senior Application Scientist, I have designed this guide to move beyond standard safety data sheets. Handling specialized building blocks like 2-(3-Butyn-2-yloxy)tetrahydropyran requires an understanding of the chemical mechanisms that drive its hazards. By understanding the "why" behind these protocols, your laboratory can ensure absolute safety and maintain the integrity of your synthetic workflows.
Chemical Profile & Mechanistic Hazard Assessment
2-(3-Butyn-2-yloxy)tetrahydropyran is a tetrahydropyran (THP)-protected terminal alkyne, frequently utilized as a versatile intermediate in PROTAC linker synthesis, click chemistry, and complex drug development[]. While its structure makes it an excellent building block, it introduces three distinct operational hazards:
-
Peroxide Formation (Autoxidation): The THP ring is a cyclic ether. The carbon atom adjacent to the ether oxygen is highly susceptible to hydrogen abstraction, leading to autoxidation when exposed to atmospheric oxygen and light. Over time, this forms shock-sensitive, explosive hydroperoxides.
-
Flammability: Like most low-molecular-weight ethers, this compound is classified as a Flammable Liquid (Category 3). Its vapors are heavier than air and can travel to distant ignition sources.
-
Tissue Irritation: The compound is highly lipophilic, allowing it to easily disrupt the lipid bilayers of human skin and mucosal membranes, causing serious eye irritation (H319) and skin irritation (H315)[2].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling cyclic ethers. Nitrile, the most common glove material, is rapidly degraded by lipophilic solvents. The following matrix outlines the required PPE, grounded in permeation data and chemical causality.
Table 1: PPE Specifications and Permeation Data for THP-Ethers
| PPE Category | Recommended Material | Breakthrough Time | Causality & Operational Justification |
| Primary Gloves | Butyl Rubber (0.3 mm) | > 240 min | High resistance to lipophilic cyclic ethers. Prevents transdermal absorption and degradation. |
| Secondary Gloves | Silver Shield (PE/EVAL) | > 480 min | Used as an under-glove for high-volume transfers. Provides an absolute barrier to ethers. |
| Avoid (Do Not Use) | Standard Nitrile (0.1 mm) | < 5 min | Ethers rapidly dissolve nitrile plasticizers, compromising barrier integrity almost instantly. |
| Eye Protection | Z87.1 Splash Goggles | N/A | Protects against H319 (serious eye irritation) during pressurized inert-gas transfers. |
| Body Protection | Flame-Resistant (FR) Coat | N/A | Mitigates ignition risk from H226 (Flammable liquid and vapor) hazards[2]. |
Operational Workflow: Safe Handling & Dispensing
To prevent autoxidation and maintain the reagent's synthetic viability, it must be handled under strictly anhydrous and anaerobic conditions. This protocol is a self-validating system: successful execution is confirmed by the absence of peroxide indicators.
Protocol 1: Inert Dispensing Methodology
-
Visual Validation: Before opening the reagent bottle, inspect the cap and threading. Causality: If crystalline solids are visible around the cap, these may be explosive friction-sensitive peroxides. Do not touch the bottle; evacuate the hood and call EHS.
-
Peroxide Testing: If visually clear, open the bottle inside a certified fume hood (face velocity >100 fpm) and immediately test the liquid using a KI-starch indicator strip. Validation: A white/yellow strip confirms safe levels (<20 ppm). A blue/black color indicates dangerous peroxide levels.
-
Atmospheric Displacement: Insert an Argon or Nitrogen line into the headspace of the bottle. Causality: Displacing oxygen halts the autoxidation radical chain reaction, preserving the THP ether.
-
Syringe Transfer: Use a gas-tight glass syringe, pre-purged with inert gas three times, to extract the required volume.
-
Decontamination: Immediately flush the syringe with a non-polar solvent (e.g., hexanes) followed by acetone. Causality: Residual ether will degrade the rubber or Teflon seals of the syringe plunger if left uncleaned.
Peroxide Mitigation & Disposal Plan
Because 2-(3-Butyn-2-yloxy)tetrahydropyran contains a terminal alkyne, it can form explosive acetylides if mixed with heavy metals (e.g., copper, silver, mercury). Furthermore, any accumulated peroxides must be chemically destroyed before disposal.
Protocol 2: Self-Validating Neutralization and Disposal
-
Initial Assessment: Quantify peroxide levels using a KI-starch strip.
-
Reduction Reaction: If peroxides are between 20–100 ppm, transfer the waste to a separatory funnel. Add an equal volume of 10% w/v aqueous Ferrous Sulfate (FeSO₄) solution. Causality: The Fe²⁺ ions act as a reducing agent, converting explosive hydroperoxides (R-O-O-H) into stable alcohols (R-O-H), while being oxidized to Fe³⁺.
-
Agitation: Shake the funnel vigorously for 2 minutes, venting frequently to release vapor pressure.
-
Validation Step: Allow the layers to separate. Re-test the organic layer with a fresh KI-starch strip. Validation: If the strip remains unchanged, the destruction of peroxides is verified. If it turns blue, repeat Step 2.
-
Segregated Disposal: Dispose of the neutralized organic layer in a clearly labeled "Non-Halogenated Flammable Waste" container. Critical Rule: Never mix this waste with heavy metal salts or oxidizing acids (like Nitric Acid) to prevent acetylide formation and exothermic combustion.
Operational workflow for peroxide testing and handling of THP-protected alkynes.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
